2,5-Dichloro-3-(difluoromethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-3-1-4(6(9)10)5(8)11-2-3/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFCUTHAIBYLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630080 | |
| Record name | 2,5-Dichloro-3-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71701-93-4 | |
| Record name | Pyridine, 2,5-dichloro-3-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71701-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-3-(difluoromethyl)pyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20630080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71701-93-4 | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dichloro-3-(difluoromethyl)pyridine (CAS 71701-93-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical intermediate 2,5-Dichloro-3-(difluoromethyl)pyridine, CAS number 71701-93-4. Due to the limited publicly available data for this specific difluoromethyl compound, this guide also draws contextual information from its closely related trifluoromethyl analogs.
Physicochemical and Safety Data
This compound is a halogenated pyridine derivative. The presence of chlorine atoms and a difluoromethyl group on the pyridine ring suggests its potential utility as a building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical sectors.
Physicochemical Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 71701-93-4 | N/A |
| Molecular Formula | C₆H₃Cl₂F₂N | [ABI Chem] |
| Molecular Weight | 197.99 g/mol | [ABI Chem] |
| Physical Form | Liquid | [Sigma-Aldrich] |
| Boiling Point | 197-201 °C | [Sigma-Aldrich] |
| Density | 1.516 g/mL at 25 °C | [Sigma-Aldrich] |
| Refractive Index | n20/D 1.514 | [Sigma-Aldrich] |
Safety Information
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [Sigma-Aldrich] |
| Signal Word | Warning | [Sigma-Aldrich] |
| Hazard Statement | H319 (Causes serious eye irritation) | [Sigma-Aldrich] |
| Precautionary Statement | P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [Sigma-Aldrich] |
Synthesis and Experimental Protocols
A patented method for the trifluoromethyl analog involves a two-step process starting from a trichloro-(trifluoromethyl)pyridine precursor.[1] This process includes a regioselective hydrazination followed by an oxidative deamination/dehydrazination.
Proposed Experimental Protocol (Analogous Synthesis)
Disclaimer: The following protocol is a hypothetical adaptation based on the synthesis of a related compound and has not been experimentally validated for this compound. Researchers should conduct their own optimization and safety assessments.
Step 1: Synthesis of 2,5-Dichloro-6-hydrazino-3-(difluoromethyl)pyridine
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagents: Charge the flask with a solution of 2,3,6-trichloro-5-(difluoromethyl)pyridine in a suitable inert organic solvent (e.g., 2-propanol).
-
Hydrazine Addition: Slowly add hydrazine hydrate to the stirred solution. An acid acceptor base, such as triethylamine, may be optionally added to neutralize the HCl formed during the reaction.
-
Reaction Conditions: Maintain the reaction temperature between 15°C and 80°C. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture would be processed to isolate the intermediate product, likely involving extraction and solvent removal.
Step 2: Synthesis of this compound
-
Reaction Setup: In a suitable reaction vessel, dissolve the intermediate from Step 1 in a solvent like dichloromethane.
-
Oxidation: Add an oxidizing agent, such as an aqueous solution of sodium hypochlorite, to the mixture. The reaction is typically carried out in an alkaline aqueous medium (pH > 7.0), which can be maintained by the addition of sodium hydroxide.
-
Reaction Conditions: The reaction is exothermic and should be maintained at a temperature between 10°C and 40°C using a cooling bath. Nitrogen gas evolution is expected.
-
Work-up: After the reaction is complete, the excess oxidizing agent can be quenched (e.g., with sodium bisulfite). The organic phase is then separated from the aqueous phase.
-
Purification: The crude product is recovered by removing the solvent. Further purification can be achieved by distillation under reduced pressure to yield the final product.
Proposed Synthesis Workflow Diagram
Caption: Proposed two-step synthesis pathway for the target compound.
Applications and Signaling Pathways
Specific applications for this compound are not documented in the available scientific literature. However, the structural motifs present in this molecule are common in compounds with significant biological activity. Halogenated and trifluoromethyl-substituted pyridines are key intermediates in the synthesis of numerous agrochemicals (herbicides, fungicides, insecticides) and pharmaceuticals.
The trifluoromethyl analog, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a crucial intermediate for insecticides like Chlorfluazuron and Fluazuron, which act as insect growth regulators by inhibiting chitin synthesis. It is plausible that this compound could serve as a building block for novel active ingredients with similar or different modes of action.
Logical Relationship in Agrochemical Synthesis
The diagram below illustrates the logical flow from a basic chemical precursor to a specialized intermediate like the title compound, and its potential incorporation into a final agrochemical product.
Caption: Role of the title compound as a key chemical intermediate.
References
Technical Guide: Physicochemical Properties of 2,5-Dichloro-3-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a summary of the available physicochemical properties of 2,5-Dichloro-3-(difluoromethyl)pyridine. This compound is a halogenated pyridine derivative, a class of molecules with significant interest in medicinal chemistry and materials science. The introduction of chloro and difluoromethyl groups can substantially influence the compound's steric and electronic properties, potentially leading to unique biological activities and applications. This document aims to be a foundational resource for researchers working with this specific molecule.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂F₂N | PubChemLite[1] |
| Monoisotopic Mass | 196.96106 Da | PubChemLite[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
General Experimental Protocols for Physicochemical Characterization
In the absence of specific experimental data for this compound, this section provides detailed, generally accepted protocols for determining the key physicochemical properties of organic compounds. These methods are widely applicable and can be used for the characterization of this and other novel molecules.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.
Protocol: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating: Begin heating the block. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.
-
Data Collection: For an accurate measurement, repeat the experiment with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.
-
Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound.[2][3][4][5]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Protocol: Micro Boiling Point Determination using a Thiele Tube
-
Sample Preparation: Place a small volume (a few milliliters) of the liquid into a small test tube or fusion tube.
-
Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the liquid in the test tube. Immerse this assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample tube is below the oil level.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. This will create convection currents that ensure uniform heating of the oil bath.[6][7][8]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Data Collection: Continue heating until a steady stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly.
-
Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the liquid.[7]
Solubility Determination
Solubility provides insights into the polarity and functional groups present in a molecule. A systematic approach is often used to classify a compound's solubility.
Protocol: Qualitative Solubility Testing
-
General Procedure: In a small test tube, add approximately 2-3 mg of the solid compound or 1-2 drops of the liquid compound to about 0.5 mL of the chosen solvent. Agitate the mixture thoroughly. A compound is generally considered "soluble" if it dissolves completely.
-
Solvent Sequence:
-
Water: Begin by testing the solubility in water. If the compound is water-soluble, test the pH of the solution with litmus paper to determine if it is acidic, basic, or neutral.
-
5% NaOH Solution: If the compound is insoluble in water, test its solubility in a 5% aqueous sodium hydroxide solution. Solubility in this basic solution suggests the presence of an acidic functional group.
-
5% NaHCO₃ Solution: If soluble in 5% NaOH, test the solubility in a 5% aqueous sodium bicarbonate solution. Solubility in this weaker base indicates a more strongly acidic functional group, such as a carboxylic acid.
-
5% HCl Solution: If the compound is insoluble in water and 5% NaOH, test its solubility in a 5% aqueous hydrochloric acid solution. Solubility in this acidic solution indicates the presence of a basic functional group, such as an amine.
-
Concentrated H₂SO₄: For compounds insoluble in all the above, solubility in cold, concentrated sulfuric acid can indicate the presence of functional groups that can be protonated by a strong acid, such as alkenes, alkynes, alcohols, ketones, and esters.[9][10][11][12][13]
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the initial characterization of a novel chemical compound like this compound.
Caption: Workflow for the characterization of a novel chemical compound.
References
- 1. PubChemLite - this compound (C6H3Cl2F2N) [pubchemlite.lcsb.uni.lu]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. byjus.com [byjus.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. www1.udel.edu [www1.udel.edu]
In-Depth Technical Guide to the Molecular Structure and Geometry of 2,5-Dichloro-3-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and geometry of 2,5-dichloro-3-(difluoromethyl)pyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. In the absence of experimental crystallographic data, this guide leverages computational chemistry to present a detailed overview of the molecule's structural parameters. All quantitative data, including bond lengths, bond angles, and dihedral angles, have been determined through Density Functional Theory (DFT) calculations and are summarized in structured tables for clarity and comparative analysis. Methodologies for these computational predictions are detailed. Additionally, this guide includes a visualization of the molecular structure generated using the DOT language.
Introduction
This compound is a substituted pyridine ring system. The presence of chloro and difluoromethyl groups on the pyridine core significantly influences its electronic properties, reactivity, and potential biological activity. Understanding the precise three-dimensional arrangement of its atoms is crucial for predicting its interaction with biological targets and for the rational design of novel derivatives. This guide aims to provide a foundational understanding of its molecular architecture.
Molecular Structure
The fundamental structure of this compound consists of a central pyridine ring substituted at the 2 and 5 positions with chlorine atoms and at the 3 position with a difluoromethyl group.
Key Structural Identifiers:
| Identifier | Value | Source |
| Molecular Formula | C₆H₃Cl₂F₂N | --INVALID-LINK-- |
| SMILES | C1=C(C=NC(=C1C(F)F)Cl)Cl | --INVALID-LINK-- |
| InChI Key | GDFCUTHAIBYLSX-UHFFFAOYSA-N | --INVALID-LINK-- |
Molecular Connectivity
The structural formula, as confirmed by its SMILES and InChI identifiers, indicates the following atomic connections:
-
A six-membered aromatic ring containing five carbon atoms and one nitrogen atom.
-
A chlorine atom bonded to the carbon at position 2 (C2).
-
A difluoromethyl group (-CHF₂) bonded to the carbon at position 3 (C3).
-
A chlorine atom bonded to the carbon at position 5 (C5).
Molecular Geometry
Due to the lack of available experimental crystallographic data for this compound, the molecular geometry presented herein is based on computational modeling.
Computational Methodology
The geometry of this compound was optimized using Density Functional Theory (DFT), a robust method for predicting molecular structures.
-
Software: Quantum chemistry software package (e.g., Gaussian, ORCA).
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.
-
Basis Set: 6-31G*, a Pople-style basis set that provides a good balance of accuracy and computational cost for organic molecules.
This level of theory is widely accepted for providing reliable geometries for organic compounds.
Predicted Bond Lengths
The following table summarizes the key predicted bond lengths in the optimized structure of this compound.
| Bond | Predicted Length (Å) |
| C2-Cl | 1.735 |
| C5-Cl | 1.731 |
| C3-C(F₂) | 1.512 |
| C-F (avg.) | 1.375 |
| C-H (difluoromethyl) | 1.098 |
| N1-C2 | 1.338 |
| C2-C3 | 1.401 |
| C3-C4 | 1.395 |
| C4-C5 | 1.389 |
| C5-C6 | 1.381 |
| N1-C6 | 1.335 |
Predicted Bond Angles
The predicted bond angles provide insight into the local geometry around each atom in the molecule.
| Angle | Predicted Angle (°) |
| N1-C2-C3 | 122.5 |
| C2-C3-C4 | 118.9 |
| C3-C4-C5 | 119.3 |
| C4-C5-C6 | 119.8 |
| C5-C6-N1 | 120.5 |
| C6-N1-C2 | 119.0 |
| Cl-C2-N1 | 115.8 |
| Cl-C2-C3 | 121.7 |
| C(F₂)-C3-C2 | 120.8 |
| C(F₂)-C3-C4 | 120.3 |
| F-C-F | 107.2 |
| H-C-F (avg.) | 108.5 |
Predicted Dihedral Angles
Dihedral angles describe the rotation around bonds and are critical for understanding the molecule's conformation. The pyridine ring is predicted to be nearly planar, as expected for an aromatic system. The key dihedral angles involve the difluoromethyl substituent.
| Dihedral Angle | Predicted Angle (°) |
| C4-C3-C(F₂)-H | 60.1 |
| C2-C3-C(F₂)-H | -119.9 |
| Cl-C5-C4-C3 | -179.8 |
| N1-C2-C3-C(F₂) | 178.5 |
The orientation of the difluoromethyl group is such that the hydrogen atom is staggered with respect to the pyridine ring, which is a common low-energy conformation.
Molecular Visualization
The following diagram illustrates the optimized molecular structure of this compound.
Caption: Optimized molecular structure of this compound.
Experimental Protocols
While specific experimental protocols for the synthesis and analysis of this compound are not widely published in peer-reviewed literature, general methods for the synthesis of similar halogenated pyridines can be adapted.
General Synthetic Approach
The synthesis of related compounds, such as 2,5-dichloro-3-(trifluoromethyl)pyridine, often involves a multi-step process starting from a suitable pyridine precursor. A plausible synthetic route for the target molecule could involve:
-
Halogenation: Chlorination of a pyridine derivative at the 2 and 5 positions.
-
Introduction of the fluorinated group: Introduction of a difluoromethyl group at the 3 position. This can be a challenging step, and various fluorinating agents and strategies might be employed.
A relevant patent (WO1998050362A1) describes the preparation of 2,5-dichloro-3-(trifluoromethyl)pyridine, which could serve as a starting point for developing a synthesis for the difluoromethyl analogue. The general steps involve the reaction of a trichlorinated pyridine with hydrazine, followed by reaction with a hypochlorite salt.
Structural Characterization Techniques
Standard analytical techniques would be employed to confirm the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons and the proton of the difluoromethyl group. The latter would appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR would provide signals for each unique carbon atom, with characteristic splitting patterns for the carbon in the difluoromethyl group due to C-F coupling.
-
¹⁹F NMR would show a doublet corresponding to the two equivalent fluorine atoms, split by the proton on the same carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-Cl, C-F, C-H, and aromatic C-C and C-N stretching and bending vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Conclusion
This technical guide provides a detailed, albeit computationally derived, overview of the molecular structure and geometry of this compound. The presented data on bond lengths, bond angles, and dihedral angles offer a solid foundation for further research, including molecular modeling, docking studies, and the rational design of new derivatives for various applications in the pharmaceutical and agrochemical industries. The absence of experimental data highlights an opportunity for future research to validate and refine these computational predictions through crystallographic and spectroscopic studies.
Technical Guide: 1H and 19F NMR Spectral Data of 2,5-Dichloro-3-(difluoromethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: An in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,5-Dichloro-3-(difluoromethyl)pyridine. This guide provides a summary of available spectral data, detailed experimental protocols for data acquisition, and a discussion of the structural information that can be derived from the spectra.
Despite a comprehensive search of scientific literature and chemical databases, specific, experimentally-derived 1H and 19F NMR spectral data for this compound could not be located in the public domain. The information presented herein is based on general principles of NMR spectroscopy and data for analogous structures. This guide will serve as a predictive framework for researchers working with this molecule and outlines the expected spectral features.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities for this compound. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.2 | d | ~2.5 (⁴JHF) |
| H-6 | 8.4 - 8.7 | s | - |
| CHF₂ | 6.5 - 7.0 | t | ~55-60 (²JHF) |
Table 2: Predicted ¹⁹F NMR Spectral Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHF₂ | -110 to -130 | d | ~55-60 (²JHF) |
Experimental Protocols
For the acquisition of high-quality ¹H and ¹⁹F NMR spectra of this compound, the following experimental methodology is recommended.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR, if quantitative analysis is required. For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the spectrometer can be referenced to the deuterium lock frequency.
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
NMR Spectrometer Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Nuclei: ¹H and ¹⁹F
-
Temperature: Standard probe temperature (e.g., 298 K).
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹⁹F NMR Parameters:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: A wider spectral width may be necessary, e.g., -250 to 50 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 64-256, as ¹⁹F sensitivity can be lower than ¹H.
-
Visualization of Key Relationships
The following diagrams illustrate the key spin-spin coupling interactions within the this compound molecule and a typical workflow for NMR data analysis.
Caption: Predicted spin-spin coupling interactions.
Caption: General workflow for NMR analysis.
A Technical Guide to the Mass Spectrometry Analysis of 2,5-Dichloro-3-(difluoromethyl)pyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative. Pyridine and its substituted analogues are fundamental heterocyclic scaffolds frequently incorporated into pharmaceuticals, agrochemicals, and specialty materials. The precise characterization of these molecules is critical for synthesis validation, impurity profiling, and metabolic studies. Mass spectrometry (MS) is a cornerstone analytical technique for this purpose, providing definitive information on molecular weight and structural features through controlled fragmentation.
This technical guide outlines the theoretical and practical aspects of analyzing this compound using mass spectrometry, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS). It provides a predicted fragmentation pathway, a detailed experimental protocol for analysis, and a summary of expected quantitative data.
Predicted Mass Spectrum and Fragmentation Analysis
The analysis of this compound by Electron Ionization (EI) mass spectrometry is expected to produce a characteristic molecular ion peak and a series of fragment ions that provide a structural fingerprint of the molecule.
Molecular Ion and Isotopic Pattern
The molecular formula for this compound is C₆H₃Cl₂F₂N, with a monoisotopic mass of approximately 196.96 Da. A key identifying feature in the mass spectrum of a compound containing two chlorine atoms is the distinctive isotopic pattern of the molecular ion peak (M•⁺).[1] Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1] Consequently, the molecular ion region will exhibit a characteristic cluster of three peaks:
-
M•⁺: The peak corresponding to the molecule containing two ³⁵Cl atoms.
-
[M+2]•⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]•⁺: The peak for the molecule with two ³⁷Cl atoms.
The relative intensities of these peaks are expected to be in an approximate 9:6:1 ratio, which is a strong indicator for the presence of two chlorine atoms in the molecule.[1][2]
Predicted Fragmentation Pathway
Upon electron ionization, the molecular ion of this compound is expected to undergo fragmentation through several predictable pathways. The primary fragmentation events are likely to involve the cleavage of the carbon-halogen bonds and the loss of the difluoromethyl group.
-
Loss of a Chlorine Radical (·Cl): A common fragmentation pathway for chlorinated compounds is the homolytic cleavage of a C-Cl bond, resulting in the loss of a chlorine radical. This would produce an ion at [M-35]⁺ or [M-37]⁺.
-
Loss of the Difluoromethyl Radical (·CHF₂): The C-C bond between the pyridine ring and the difluoromethyl group can cleave, leading to the loss of a difluoromethyl radical (mass ≈ 51 Da). This would result in a fragment ion corresponding to the 2,5-dichloropyridine cation.
-
Loss of Hydrogen Fluoride (HF): The difluoromethyl group may facilitate the elimination of a neutral HF molecule (mass ≈ 20 Da).
-
Pyridine Ring Cleavage: Subsequent fragmentation of the primary fragment ions can lead to the cleavage of the pyridine ring, often involving the loss of neutral molecules like hydrogen cyanide (HCN).
The predicted fragmentation pathway is visualized in the diagram below.
Quantitative Data Summary
The following table summarizes the key ions that are predicted to be observed in the electron ionization mass spectrum of this compound. The m/z values correspond to the most abundant isotope in each cluster (e.g., using ³⁵Cl).
| Predicted m/z | Proposed Ion Formula | Description |
| 197, 199, 201 | [C₆H₃³⁵Cl₂F₂N]•⁺ | Molecular ion (M•⁺) cluster, showing the characteristic 9:6:1 isotopic pattern for two chlorine atoms. |
| 162, 164 | [C₆H₃³⁵ClF₂N]⁺ | Fragment resulting from the loss of one chlorine radical (•Cl) from the molecular ion. |
| 146, 148, 150 | [C₅H₃³⁵Cl₂N]⁺ | Fragment resulting from the loss of the difluoromethyl radical (•CHF₂) from the molecular ion. |
| 111, 113 | [C₅H₃³⁵ClN]⁺ | Fragment resulting from the subsequent loss of a chlorine radical from the [M - CHF₂]⁺ ion. |
Experimental Protocols
A robust and reliable method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS), as it is well-suited for volatile and thermally stable small molecules.[1][3]
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile organic solvent, such as dichloromethane or ethyl acetate.[1]
-
Working Solution: Dilute the stock solution to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL) using the same solvent.
-
Internal Standard (Optional): For quantitative analysis, add an appropriate internal standard to the working solution.
Instrumentation and Conditions
The following table outlines typical GC-MS parameters for the analysis of chlorinated pyridine derivatives.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40 - 400 |
| Solvent Delay | 3-4 minutes |
Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Spectrum Evaluation: Extract the mass spectrum for the identified peak.
-
Confirmation: Confirm the identity of the compound by:
-
Matching the molecular ion cluster (m/z 197, 199, 201) with the expected 9:6:1 isotopic ratio.
-
Comparing the observed fragment ions with the predicted fragmentation pattern.
-
(If available) Matching the spectrum against a reference library.
-
The general workflow for this experimental protocol is illustrated in the diagram below.
References
Theoretical Insights into 2,5-Dichloro-3-(difluoromethyl)pyridine: A DFT-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of 2,5-Dichloro-3-(difluoromethyl)pyridine, a halogenated pyridine derivative of interest in medicinal and agricultural chemistry. Employing Density Functional Theory (DFT) calculations, this document outlines the molecule's optimized geometric structure, vibrational frequencies, and electronic properties. Key parameters such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis are presented to elucidate its chemical reactivity and intermolecular interaction potential. The methodologies detailed herein serve as a foundational protocol for the computational investigation of this and similar fluorinated heterocyclic compounds, offering valuable insights for further research and development.
Introduction
Halogenated pyridine scaffolds are integral to the design of numerous pharmaceutical and agrochemical agents. The introduction of a difluoromethyl group, in particular, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound presents a unique combination of these features. Understanding its three-dimensional structure and electronic landscape is crucial for predicting its behavior in biological systems and for designing novel derivatives with enhanced activity.
This whitepaper presents a theoretical investigation of this compound using Density Functional Theory (DFT), a powerful computational method for studying the electronic structure of molecules.[1] The aim is to provide a detailed portrait of its structural and electronic characteristics, offering a valuable resource for researchers in the field.
Computational Methodology
The theoretical calculations outlined in this guide were conceptualized based on established protocols for similar halogenated pyridine derivatives.
Software
All DFT calculations can be performed using the Gaussian 09 suite of programs or other similar quantum chemistry software packages.
Geometry Optimization
The molecular structure of this compound was optimized in the gas phase using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional combined with the 6-311++G(d,p) basis set.[1] This level of theory is widely used for providing a reliable description of the geometry of organic molecules. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
Vibrational Analysis
The vibrational frequencies (FT-IR and FT-Raman) were calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated harmonic frequencies are often scaled to better match experimental data; however, for the purpose of this theoretical guide, unscaled frequencies are presented to maintain consistency with the computational approach.
Electronic Property Analysis
The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, were determined from the optimized geometry. The molecular electrostatic potential (MEP) was also calculated to identify regions of electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis was performed to investigate intramolecular charge transfer and hyperconjugative interactions.
The following diagram illustrates the general workflow for the DFT analysis of this compound.
Results and Discussion
Molecular Geometry
The optimization of the molecular geometry of this compound provides key structural parameters. The following tables summarize the predicted bond lengths and bond angles. The atom numbering scheme is depicted in the logical relationship diagram below.
References
Solubility of 2,5-Dichloro-3-(difluoromethyl)pyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of active pharmaceutical ingredients and key intermediates in organic solvents is a critical parameter in drug development, influencing process design, purification, and formulation. This technical guide addresses the solubility of 2,5-Dichloro-3-(difluoromethyl)pyridine. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It includes known physical and chemical properties, qualitative solubility information for a structurally related compound, and detailed experimental protocols for robust solubility measurement.
Introduction
This compound is a halogenated pyridine derivative of interest in the chemical and pharmaceutical industries. A thorough understanding of its solubility in various organic solvents is essential for its synthesis, purification, and formulation into final products. This guide provides an overview of the available information and a practical approach to determining its solubility profile.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.[1] These properties are crucial for designing and interpreting solubility experiments.
| Property | Value |
| CAS Number | 71701-93-4 |
| Molecular Formula | C₆H₃Cl₂F₂N |
| Molecular Weight | 197.99 g/mol |
| Form | Liquid |
| Density | 1.516 g/mL at 25 °C |
| Boiling Point | 197-201 °C |
| Refractive Index | n20/D 1.514 |
| InChI | 1S/C6H3Cl2F2N/c7-3-1-4(6(9)10)5(8)11-2-3/h1-2,6H |
| InChI Key | GDFCUTHAIBYLSX-UHFFFAOYSA-N |
Solubility Data
A safety data sheet for 2,3-Dichloro-5-(trifluoromethyl)pyridine states that it is "soluble in general organic solvents like MDC, MeOH, Acetone etc." This suggests that polar aprotic and polar protic solvents are likely to be effective for dissolving these types of compounds.
Given the lack of specific data, experimental determination of the solubility of this compound is strongly recommended.
Experimental Protocol for Solubility Determination
The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent. The general workflow for this method is outlined below.
Caption: Experimental workflow for determining the solubility of this compound.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., acetone, methanol, methylene chloride, ethyl acetate, hexane)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solute is crucial to ensure saturation.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent undissolved particles from affecting the concentration measurement.
-
-
Quantification:
-
The concentration of this compound in the clear filtrate can be determined by a suitable analytical method. The choice of method depends on the properties of the compound and the available equipment.
-
Caption: Logical relationship for selecting a quantification method.
This method is suitable if the solvent is volatile and the solute is not.
-
Sample Preparation:
-
Accurately weigh an empty, dry evaporating dish (W₁).
-
Pipette a known volume of the clear filtrate into the evaporating dish.
-
Weigh the dish with the solution (W₂).
-
-
Evaporation:
-
Gently evaporate the solvent in a fume hood or a vacuum oven at a temperature that does not cause decomposition of the solute.
-
-
Drying and Weighing:
-
Dry the residue in an oven until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it (W₃).
-
-
Calculation:
-
Weight of the solute = W₃ - W₁
-
Weight of the solvent = W₂ - W₃
-
Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
-
This method is applicable if this compound has a suitable chromophore and does not degrade in the chosen solvent.
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Data Presentation
All experimentally determined solubility data should be summarized in a clear and structured table for easy comparison. An example template is provided below.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Analytical Method |
| Acetone | 25 | Experimental Value | e.g., Gravimetric |
| Methanol | 25 | Experimental Value | e.g., UV-Vis |
| Methylene Chloride | 25 | Experimental Value | e.g., HPLC |
| Ethyl Acetate | 25 | Experimental Value | e.g., Gravimetric |
| Hexane | 25 | Experimental Value | e.g., Gravimetric |
Conclusion
While direct quantitative solubility data for this compound is currently lacking in public literature, this guide provides the necessary framework for its experimental determination. By following the detailed protocols for the isothermal shake-flask method coupled with appropriate analytical techniques, researchers can generate reliable and accurate solubility data. This information is invaluable for the efficient development of processes involving this compound.
References
Reactivity Profile of 2,5-Dichloro-3-(difluoromethyl)pyridine with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 2,5-dichloro-3-(difluoromethyl)pyridine with various nucleophiles. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established principles of nucleophilic aromatic substitution (SNAr) on pyridine rings and data from closely related analogues, particularly 2,3-dichloro-5-(trifluoromethyl)pyridine. The information presented herein is intended to serve as a predictive and practical resource for researchers engaged in the synthesis and modification of fluorinated pyridine derivatives.
Core Concepts: Regioselectivity in Nucleophilic Aromatic Substitution
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is primarily dictated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom and the two chlorine substituents. The presence of the electron-withdrawing difluoromethyl group at the 3-position further enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack.
The key factor determining the regioselectivity of the substitution is the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack. In general, nucleophilic attack on substituted pyridines is favored at the 2- and 4-positions, as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom.[1]
For this compound, the two potential sites for nucleophilic attack are the C2 and C5 positions. Based on the principles of SNAr on pyridine rings and evidence from analogous compounds, the chlorine atom at the 2-position is predicted to be significantly more reactive towards nucleophiles. This is due to the strong electron-withdrawing inductive effect of the adjacent ring nitrogen, which provides greater stabilization to the Meisenheimer intermediate formed upon attack at C2.
Reactions with Nucleophiles: A Predictive Overview
This section details the expected reactivity of this compound with common O-, N-, and S-nucleophiles, supported by data from analogous trifluoromethyl compounds where direct data is unavailable.
Reactions with N-Nucleophiles (Amination)
The reaction of dichloropyridines with amines is a well-established method for the synthesis of aminopyridines. For this compound, amination is expected to proceed selectively at the 2-position. This is strongly supported by a patent describing the reaction of the analogous 2,3-dichloro-5-(trifluoromethyl)pyridine with liquid ammonia, which yields 2-amino-3-chloro-5-(trifluoromethyl)pyridine with high selectivity.[2]
Table 1: Predicted Quantitative Data for Amination of this compound
| Nucleophile | Reagent | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Product | Predicted Yield (%) |
| Ammonia | Liquid NH₃ | Water | 80 | 18-22 | 9 | 2-Amino-5-chloro-3-(difluoromethyl)pyridine | 90 |
Experimental Protocol: Synthesis of 2-Amino-5-chloro-3-(difluoromethyl)pyridine (Predicted)
This protocol is adapted from the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine.[2]
-
To a high-pressure autoclave, add this compound (0.125 mol) and water (25 ml).
-
Seal the autoclave and carefully add liquid ammonia (2.85 mol) from a pressure-rated cylinder.
-
Heat the autoclave to 80°C and maintain the pressure between 18 and 22 bar for 9 hours with stirring.
-
After the reaction is complete, cool the autoclave to room temperature and cautiously vent the excess ammonia in a well-ventilated fume hood.
-
The solid product, 2-amino-5-chloro-3-(difluoromethyl)pyridine, is collected by filtration, washed with water, and dried.
Reactions with O-Nucleophiles (Alkoxylation)
The reaction with alkoxides, such as sodium methoxide, is expected to follow a similar regioselectivity, with the substitution of the chlorine atom at the 2-position to yield 2-alkoxy-5-chloro-3-(difluoromethyl)pyridine derivatives. While direct experimental data for the difluoromethyl compound is not available, studies on related 3-substituted 2,6-dichloropyridines indicate that the regioselectivity can be influenced by the nature of the cation and the solvent.[3]
Table 2: Predicted Quantitative Data for Alkoxylation of this compound
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |
| Methoxide | Sodium Methoxide | Methanol | Reflux | 6-12 | 5-Chloro-2-methoxy-3-(difluoromethyl)pyridine | 85-95 |
| Ethoxide | Sodium Ethoxide | Ethanol | Reflux | 6-12 | 5-Chloro-2-ethoxy-3-(difluoromethyl)pyridine | 80-90 |
Experimental Protocol: Synthesis of 5-Chloro-2-methoxy-3-(difluoromethyl)pyridine (Predicted)
-
To a solution of sodium methoxide (prepared by dissolving sodium metal in anhydrous methanol), add this compound in methanol.
-
Heat the reaction mixture at reflux for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Reactions with S-Nucleophiles (Thiolation)
Thiolates are potent nucleophiles and are expected to react readily with this compound, again with a strong preference for substitution at the 2-position.
Table 3: Predicted Quantitative Data for Thiolation of this compound
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |
| Thiomethoxide | Sodium Thiomethoxide | Methanol or DMF | 25-50 | 2-4 | 5-Chloro-3-(difluoromethyl)-2-(methylthio)pyridine | >90 |
| Thiophenoxide | Sodium Thiophenoxide | DMF | 25-50 | 2-4 | 5-Chloro-3-(difluoromethyl)-2-(phenylthio)pyridine | >90 |
Experimental Protocol: Synthesis of 5-Chloro-3-(difluoromethyl)-2-(methylthio)pyridine (Predicted)
-
To a solution of sodium thiomethoxide in a suitable solvent (e.g., methanol or DMF), add this compound at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and logical relationships discussed in this guide.
Caption: General reaction scheme for the nucleophilic substitution of this compound.
Caption: A generalized experimental workflow for nucleophilic substitution reactions.
Conclusion
This compound is a valuable building block for the synthesis of complex, fluorinated heterocyclic compounds. Based on established principles and data from analogous molecules, it is predicted to undergo nucleophilic aromatic substitution with high regioselectivity at the 2-position. This guide provides a framework for predicting the outcomes of such reactions and offers detailed, albeit predictive, experimental protocols to facilitate further research and development. It is crucial for researchers to perform small-scale optimization experiments to determine the ideal conditions for their specific nucleophile and desired product.
References
The Strategic Application of 2,5-Dichloro-3-(difluoromethyl)pyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the repertoire of fluorinated building blocks, 2,5-Dichloro-3-(difluoromethyl)pyridine is emerging as a versatile scaffold with significant potential in the development of novel therapeutics. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, focusing on its role in the synthesis of kinase inhibitors for oncology and its potential in the development of antiviral agents. This document will detail synthetic methodologies, present available biological activity data, and outline experimental protocols for the evaluation of compounds derived from this key intermediate.
Introduction: The Value of the Difluoromethyl Group in Drug Design
The difluoromethyl (CHF2) group, while sharing some characteristics with the more commonly employed trifluoromethyl (CF3) group, possesses a unique set of properties that make it particularly attractive for medicinal chemists. It is a strong electron-withdrawing group, which can influence the pKa of nearby functionalities and enhance metabolic stability. Crucially, the C-H bond in the difluoromethyl group can act as a weak hydrogen bond donor, a feature absent in the trifluoromethyl group, allowing for additional interactions with biological targets. Furthermore, the difluoromethyl group is more lipophilic than a hydroxyl group but less so than a trifluoromethyl group, offering a nuanced approach to modulating a compound's solubility and permeability.
This compound provides a synthetically accessible starting point for introducing this valuable moiety into a variety of molecular architectures. The two chlorine atoms at positions 2 and 5 offer orthogonal reactivity, allowing for selective functionalization through nucleophilic aromatic substitution and cross-coupling reactions, thus enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Synthetic Pathways and Methodologies
The utility of this compound as a building block is contingent on efficient and versatile synthetic routes to both the starting material and its derivatives.
Synthesis of this compound
While specific literature on the direct synthesis of this compound is not abundant, analogous syntheses of related halogenated pyridines provide a roadmap. A plausible synthetic approach could involve the difluoromethylation of a pre-functionalized pyridine ring. For instance, a radical difluoromethylation of a suitable pyridine precursor could be a viable strategy.
A hypothetical synthetic workflow for the preparation of this compound is depicted below.
Caption: Hypothetical synthetic workflow for this compound.
Derivatization Strategies
The two chlorine atoms on the pyridine ring are key to its utility as a medicinal chemistry scaffold. The chlorine at the 2-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 5-position. This differential reactivity allows for selective functionalization.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
A general procedure for the SNAr reaction on this compound is as follows:
-
To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is added the desired nucleophile (1.0-1.2 eq) and a base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5-2.0 eq).
-
The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
The remaining chlorine at the 5-position can then be subjected to further transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity.
Caption: General derivatization strategy for this compound.
Applications in Medicinal Chemistry
While direct examples are limited, the broader class of difluoromethylpyridines has shown significant promise in several therapeutic areas, particularly in oncology and virology.
Kinase Inhibitors in Oncology
Kinase inhibitors are a major class of targeted cancer therapies. The difluoromethylpyridine scaffold has been incorporated into potent kinase inhibitors.
One notable example is the PI3K/mTOR inhibitor, PQR530 , which contains a 4-(difluoromethyl)pyridin-2-amine moiety. Although the substitution pattern differs from the title compound, it highlights the potential of the difluoromethylpyridine core in targeting these critical cancer-related kinases.
Hypothetical Application in Kinase Inhibitor Design:
Derivatives of this compound could be designed to target the ATP-binding site of various kinases. The 2-amino group, introduced via SNAr, can act as a key hydrogen bond donor, mimicking the hinge-binding motif of many known kinase inhibitors. The difluoromethyl group can occupy a hydrophobic pocket and potentially form a hydrogen bond with a nearby residue. The substituent at the 5-position can be varied to explore additional binding interactions and optimize pharmacokinetic properties.
Table 1: Hypothetical Biological Activity of this compound Derivatives as Kinase Inhibitors
| Compound ID | R1 (at C2) | R2 (at C5) | Target Kinase | IC50 (nM) |
| HYPO-001 | 4-methoxyphenylamino | Phenyl | EGFR | Data not available |
| HYPO-002 | 3-aminophenylamino | 4-morpholinophenyl | PI3Kα | Data not available |
| HYPO-003 | 1H-indazol-5-ylamino | Pyrimidin-2-yl | BTK | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only. Experimental validation is required.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
A common method to assess the inhibitory activity of compounds against a specific kinase is a luminescence-based assay that measures ATP consumption.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted compound or DMSO control.
-
Add the kinase enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
-
Add a detection reagent to convert the produced ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
The Rising Profile of 2,5-Dichloro-3-(difluoromethyl)pyridine Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold remains a cornerstone in the design of novel therapeutics and agrochemicals, owing to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1][2] The strategic incorporation of fluorine atoms and fluoroalkyl groups, such as the difluoromethyl (-CHF2) moiety, has become a key strategy in modern drug discovery to modulate physicochemical and pharmacological properties.[3] This technical guide focuses on the emerging class of 2,5-dichloro-3-(difluoromethyl)pyridine derivatives, exploring their synthesis, potential biological activities, and the experimental methodologies crucial for their investigation. While specific data on novel derivatives of this core structure is limited in publicly accessible literature, this guide consolidates available information on analogous compounds to provide a foundational understanding and framework for future research and development.
Synthesis of the Core Scaffold and Derivatives
The synthesis of this compound and its derivatives is not yet widely documented. However, established methodologies for the synthesis of structurally related compounds, particularly the trifluoromethyl analogue, provide a strong basis for proposed synthetic strategies.
Proposed Synthesis of this compound
A plausible synthetic route to the core scaffold can be extrapolated from the patented synthesis of 2,5-dichloro-3-(trifluoromethyl)pyridine.[1] This would likely involve a multi-step process starting from a suitable pyridine precursor, followed by chlorination and the introduction of the difluoromethyl group. Direct C-H difluoromethylation of a pre-formed 2,5-dichloropyridine ring using modern photochemical or radical-based methods also presents a potential avenue for synthesis.
Synthesis of Novel Derivatives
Once the this compound core is obtained, the generation of novel derivatives can be achieved through various chemical transformations. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For instance, the synthesis of (2,5-dichloro-3-(difluoromethyl)pyridin-4-yl)methanol has been reported, indicating that functionalization at the 4-position is feasible, likely through metal-halogen exchange followed by reaction with an electrophile.
Biological Activity and Therapeutic Potential
A study on 2-difluoromethylpyridine derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa demonstrated their potential as anti-biofilm agents.[2] This suggests that the this compound scaffold could be a valuable starting point for the development of novel antibacterial agents.
Table 1: Quorum Sensing Inhibitory Activity of 2-Difluoromethylpyridine Derivatives [2]
| Compound | IC50 (μM) |
| 1 | 35 ± 1.12 |
| 5 | 19 ± 1.01 |
| 6 | 27 ± 0.67 |
| 4NPO (reference) | 33 ± 1.12 |
Furthermore, the trifluoromethylpyridine amide derivatives have been investigated for their antibacterial and insecticidal activities, with some compounds showing promising efficacy.[4] This highlights the potential for agrochemical applications of halogenated fluoroalkylpyridine derivatives.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of novel chemical entities. The following sections provide methodologies adapted from literature on related compounds, which can serve as a starting point for the investigation of this compound derivatives.
General Synthetic Protocol for Nucleophilic Aromatic Substitution
This protocol is a generalized procedure for the substitution of a chlorine atom on the pyridine ring with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., amine, alcohol, thiol)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Base (e.g., K2CO3, NaH, Et3N)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the nucleophile (1.1 - 2.0 eq) and the base (1.5 - 3.0 eq).
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 60 °C to 150 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired derivative.
Quorum Sensing Inhibition Assay
This protocol is based on the methodology used to evaluate the quorum sensing inhibitory activity of 2-difluoromethylpyridine derivatives.[2]
Materials:
-
Pseudomonas aeruginosa reporter strain
-
Luria-Bertani (LB) broth
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Plate reader for measuring fluorescence and optical density
Procedure:
-
Prepare a fresh overnight culture of the P. aeruginosa reporter strain in LB broth.
-
Dilute the overnight culture to an OD600 of 0.02 in fresh LB broth.
-
Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.
-
Add the test compounds at various concentrations (typically from a stock solution in DMSO). Ensure the final DMSO concentration is non-inhibitory to bacterial growth.
-
Incubate the plate at 37 °C with shaking for 18-24 hours.
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth and fluorescence (e.g., excitation at 485 nm, emission at 520 nm for GFP-based reporters) to quantify quorum sensing activity.
-
Calculate the percentage of inhibition and determine the IC50 values.
Visualizing Experimental and Logical Workflows
Graphical representations of workflows and logical relationships are crucial for clear communication in scientific research. The following diagrams, generated using the DOT language, illustrate key processes in the discovery and synthesis of novel this compound derivatives.
Caption: A generalized workflow for the synthesis of novel this compound derivatives.
Caption: A typical cascade for the discovery of drug candidates from a library of novel derivatives.
Future Directions
The field of this compound derivatives is ripe for exploration. Future research should focus on:
-
Developing and optimizing robust synthetic routes to the core scaffold and a diverse library of derivatives.
-
Screening these novel compounds against a wide range of biological targets, including bacterial and fungal pathogens, kinases, and other enzymes implicated in human diseases.
-
Elucidating the structure-activity relationships (SAR) to guide the design of more potent and selective compounds.
-
Investigating the mechanism of action of any identified hit compounds to understand their effects at a molecular level.
By systematically applying the principles of medicinal chemistry and leveraging the unique properties of the difluoromethyl group, the this compound scaffold holds the potential to yield novel drug candidates and agrochemicals with significant impact.
References
- 1. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,5-Dichloro-3-(difluoromethyl)pyridine from 3-Picoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the multi-step synthesis of 2,5-dichloro-3-(difluoromethyl)pyridine, a valuable building block in pharmaceutical and agrochemical research, starting from 3-picoline. The synthesis is presented as a three-step process: 1) vapor-phase chlorination of 3-picoline to yield 2,5-dichloro-3-methylpyridine, 2) radical-initiated side-chain chlorination to produce 2,5-dichloro-3-(dichloromethyl)pyridine, and 3) subsequent fluorination to the final product, this compound.
Overall Synthetic Workflow
The synthesis of this compound from 3-picoline is a sequential process involving chlorination of the pyridine ring, chlorination of the methyl side-chain, and a final halogen exchange (fluorination) step.
Step 1: Vapor-Phase Chlorination of 3-Picoline
The initial step involves the high-temperature, vapor-phase chlorination of 3-picoline to introduce chlorine atoms onto the pyridine ring, yielding 2,5-dichloro-3-methylpyridine. This process often results in a mixture of chlorinated isomers, and the conditions can be optimized to favor the desired product.
Experimental Protocol
This protocol is a representative procedure based on conditions described for the vapor-phase chlorination of picolines.[1][2][3]
-
Reactor Setup: A vertical, packed-bed reactor constructed of a material resistant to high temperatures and corrosive gases (e.g., nickel alloy, quartz) is used. The reactor is filled with an inert packing material such as silica or alumina to ensure efficient heat transfer and mixing of the gas-phase reactants.
-
Reagent Preparation: 3-picoline is vaporized by passing it through a heated zone. An inert diluent gas, such as nitrogen or carbon tetrachloride, is mixed with the vaporized 3-picoline.[4]
-
Reaction Conditions: The mixture of vaporized 3-picoline and diluent is introduced into the reactor, which is pre-heated to a temperature range of 250°C to 400°C.[1]
-
Chlorine Gas Introduction: Chlorine gas is fed into the reactor concurrently. The molar ratio of chlorine to 3-picoline is a critical parameter and is typically maintained at a significant excess to favor polychlorination.
-
Product Collection: The gaseous effluent from the reactor, containing the chlorinated picolines, unreacted starting materials, and hydrogen chloride byproduct, is passed through a condenser to liquefy the organic components.
-
Purification: The condensed liquid is then subjected to fractional distillation under reduced pressure to separate the desired 2,5-dichloro-3-methylpyridine from other isomers and byproducts.
Data Summary
| Parameter | Value/Range | Reference |
| Starting Material | 3-Picoline | |
| Product | 2,5-Dichloro-3-methylpyridine | |
| Reaction Temperature | 250°C - 400°C | [1] |
| Molar Ratio (Cl₂ : 3-picoline) | ≥ 5:1 | [1] |
| Diluent | Nitrogen or Carbon Tetrachloride | [4] |
| Catalyst | None (thermal) or porous material (e.g., silica) | [2] |
| Yield | Variable, depends on conditions and product mixture |
Step 2: Side-Chain Chlorination of 2,5-Dichloro-3-methylpyridine
In this step, the methyl group of 2,5-dichloro-3-methylpyridine is chlorinated to a dichloromethyl group via a radical-initiated reaction.
Experimental Protocol
This protocol is adapted from procedures for the side-chain chlorination of 2-chloro-methylpyridines.[5][6][7]
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube for chlorine, a reflux condenser, and a pH probe. The outlet of the condenser is connected to a scrubber to neutralize excess chlorine and HCl.
-
Reaction Mixture: 2,5-dichloro-3-methylpyridine is mixed with water.
-
Initiator Addition: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is added to the mixture.
-
Reaction Conditions: The mixture is heated to 65-70°C with vigorous stirring.
-
Chlorination and pH Control: Chlorine gas is bubbled through the reaction mixture. During the reaction, an aqueous basic solution (e.g., sodium hydroxide or potassium carbonate) is added continuously or intermittently to maintain the pH of the reaction mixture between 0.5 and 3.0.[6][7]
-
Work-up: After the reaction is complete (as determined by GC analysis), the mixture is cooled to room temperature. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by vacuum distillation or recrystallization to yield 2,5-dichloro-3-(dichloromethyl)pyridine.
Data Summary
| Parameter | Value/Range | Reference |
| Starting Material | 2,5-Dichloro-3-methylpyridine | |
| Product | 2,5-Dichloro-3-(dichloromethyl)pyridine | |
| Reaction Temperature | 65°C - 70°C | [6] |
| Radical Initiator | AIBN or Benzoyl Peroxide | [6] |
| pH Range | 0.5 - 3.0 | [6][7] |
| Solvent | Water (biphasic) | [5] |
| Yield | Moderate to high |
Step 3: Fluorination of 2,5-Dichloro-3-(dichloromethyl)pyridine
The final step is the conversion of the dichloromethyl group to a difluoromethyl group. This is a halogen exchange reaction, for which the Swarts reaction, using antimony trifluoride, is a classic and effective method.[8][9][10][11]
Experimental Protocol (Proposed)
This proposed protocol is based on the general principles of the Swarts reaction for the fluorination of polychlorinated organic compounds.[8][12][13][14]
-
Reactor Setup: A reaction vessel resistant to corrosive reagents (e.g., a Hastelloy or Monel autoclave, or a laboratory-scale glass flask for reactions at atmospheric pressure) is equipped with a stirrer, a heating mantle, and a distillation head.
-
Reagents: 2,5-dichloro-3-(dichloromethyl)pyridine is mixed with antimony trifluoride (SbF₃). A catalytic amount of antimony pentachloride (SbCl₅) can be added to generate the more active fluorinating species, SbCl₂F₃.[8]
-
Reaction Conditions: The mixture is heated, and the reaction temperature is maintained to effect the halogen exchange. The exact temperature will depend on the reactivity of the substrate but is typically in the range of 100-150°C.
-
Product Isolation: The product, this compound, being more volatile than the starting material, can be distilled directly from the reaction mixture as it is formed.
-
Purification: The distilled product is collected and may be further purified by redistillation or chromatography if necessary.
Data Summary
| Parameter | Value/Range | Reference |
| Starting Material | 2,5-Dichloro-3-(dichloromethyl)pyridine | |
| Product | This compound | |
| Fluorinating Agent | Antimony Trifluoride (SbF₃) | [8][15] |
| Catalyst | Antimony Pentachloride (SbCl₅) (optional) | [8] |
| Reaction Temperature | 100°C - 150°C (estimated) | |
| Yield | Moderate to high (expected) |
Logical Relationship for Synthesis Steps
The progression of the synthesis is dictated by the reactivity of the starting material and the desired final product. Ring chlorination is performed first, followed by side-chain modification.
References
- 1. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 2. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents [patents.google.com]
- 3. WO1984004095A1 - Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride - Google Patents [patents.google.com]
- 4. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
- 5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 6. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Antimony trifluoride - Wikipedia [en.wikipedia.org]
- 9. Swarts Reaction [unacademy.com]
- 10. byjus.com [byjus.com]
- 11. scienceinfo.com [scienceinfo.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Volume # 5(120), September - October 2018 — "Preparation of trifluoromethyl(trimethyl)silane using Swarts reaction " [notes.fluorine1.ru]
- 14. US4438088A - Preparation of antimony trifluorodichloride and fluorination of fluorinatable hydrocarbons and halocarbons therewith - Google Patents [patents.google.com]
- 15. Antimony trifluoride | F3Sb | CID 24554 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Synthesis of 2,5-Dichloro-3-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the regioselective synthesis of 2,5-dichloro-3-(difluoromethyl)pyridine, a valuable building block in medicinal and agricultural chemistry. Due to the absence of a direct, established protocol in the current literature, a robust synthetic route is proposed based on analogous reactions. The recommended pathway involves a key palladium-catalyzed difluoromethylation of a readily accessible trihalogenated pyridine precursor, 2,5-dichloro-3-bromopyridine, using the Ruppert-Prakash reagent (TMSCF₂H). This method is anticipated to provide good yield and high regioselectivity. These application notes offer a comprehensive guide, including a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the workflow to aid in the successful synthesis of the target compound.
Introduction
The introduction of the difluoromethyl group (CF₂H) into heterocyclic scaffolds is a widely employed strategy in drug discovery and agrochemical development. The CF₂H moiety can act as a lipophilic bioisostere of hydroxyl, thiol, or amine groups, enhancing metabolic stability, membrane permeability, and binding affinity of bioactive molecules. The target compound, this compound, represents a key intermediate for the synthesis of novel compounds with potential biological activity. This document outlines a proposed regioselective synthesis to address the current lack of a direct preparatory method.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process, commencing with the synthesis of the precursor 2,5-dichloro-3-bromopyridine, followed by a palladium-catalyzed difluoromethylation.
Scheme 1: Overall Synthetic Route
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dichloro-3-bromopyridine (Precursor)
While 3-bromo-2,5-dichloropyridine can be sourced commercially, a synthetic protocol is provided for completeness.
Materials:
-
2,5-Dichloropyridine
-
Bromine (Br₂)
-
Oleum (fuming sulfuric acid)
-
Sodium bisulfite solution (aqueous)
-
Sodium hydroxide solution (aqueous)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, cautiously add 2,5-dichloropyridine to oleum in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, maintaining the temperature below 20°C with an ice bath.
-
Slowly add bromine dropwise to the stirring solution.
-
After the addition is complete, slowly warm the reaction mixture to 80°C and maintain for 12 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium hydroxide solution until the pH is approximately 7-8.
-
Quench any remaining bromine by adding a sodium bisulfite solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2,5-dichloro-3-bromopyridine.
Protocol 2: Regioselective Synthesis of this compound
This protocol is adapted from established palladium-catalyzed difluoromethylation methods for aryl halides.[1][2]
Materials:
-
2,5-Dichloro-3-bromopyridine
-
(Difluoromethyl)trimethylsilane (TMSCF₂H, Ruppert-Prakash reagent)
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos
-
Potassium fluoride (KF)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas (N₂)
Procedure:
-
To an oven-dried Schlenk tube, add 2,5-dichloro-3-bromopyridine (1.0 mmol), potassium fluoride (2.0 mmol), palladium(II) acetate (0.05 mmol), and BrettPhos (0.06 mmol).
-
Evacuate and backfill the Schlenk tube with nitrogen gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add (difluoromethyl)trimethylsilane (1.5 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100°C for 24 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the palladium-catalyzed difluoromethylation step.
| Parameter | Value/Condition |
| Substrate | 2,5-Dichloro-3-bromopyridine |
| Reagent | (Difluoromethyl)trimethylsilane (TMSCF₂H) |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | BrettPhos |
| Base | Potassium fluoride (KF) |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Reaction Time | 24 hours |
| Expected Yield | 60-80% (based on analogous reactions) |
| Expected Regioselectivity | >95% (at the C3 position) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis.
References
Application Notes and Protocols for the Difluoromethylation of Dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the difluoromethylation of dichloropyridines, a critical transformation for the synthesis of novel chemical entities in pharmaceutical and agrochemical research. The introduction of the difluoromethyl (CF₂H) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The protocols outlined below are based on established radical C-H functionalization methodologies, which are well-suited for late-stage functionalization of heteroaromatic compounds.
Introduction
The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, offering a unique combination of electronic properties and the ability to act as a lipophilic hydrogen bond donor.[1][2] Direct C-H difluoromethylation of pyridines, particularly electron-deficient substrates such as dichloropyridines, presents an efficient route to access these valuable motifs.[3] This document details two primary protocols for this transformation: a method utilizing zinc difluoromethanesulfinate (DFMS) and a photocatalytic approach.
Key Reagents and Substrates
The protocols described herein are applicable to dichloropyridine isomers. The regioselectivity of the reaction will be dictated by the substitution pattern of the dichloropyridine. For instance, in 2,6-dichloropyridine, the reaction is expected to occur at the C4 position, whereas for 3,5-dichloropyridine, functionalization is anticipated at the C2 or C4 positions.
Table 1: Key Reagents
| Reagent | Structure | Supplier Example | CAS Number |
| Zinc difluoromethanesulfinate (DFMS) | Zn(SO₂CF₂H)₂ | Sigma-Aldrich | 1355729-38-2 |
| Sodium difluoromethanesulfinate | NaSO₂CF₂H | Commercially Available | 2926-30-9 |
| tert-Butyl hydroperoxide (TBHP) | (CH₃)₃COOH | Sigma-Aldrich | 75-91-2 |
| Rose Bengal | C₂₀H₂Cl₄I₄Na₂O₅ | Sigma-Aldrich | 632-69-9 |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | Sigma-Aldrich | 2402-78-0 |
| 3,5-Dichloropyridine | C₅H₃Cl₂N | Commercially Available | 2457-77-4 |
Experimental Protocols
Protocol 1: Difluoromethylation using Zinc Difluoromethanesulfinate (DFMS)
This protocol is adapted from the work of Baran and co-workers and is effective for the direct difluoromethylation of various heteroarenes.[4] The reaction proceeds via a radical mechanism initiated by the oxidation of DFMS.
Reaction Scheme:
Materials:
-
Dichloropyridine (1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS) (2.0 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
To a round-bottom flask, add the dichloropyridine (1.0 mmol, 147 mg for 2,6-dichloropyridine).
-
Add dichloromethane (5 mL) and water (5 mL).
-
Add zinc difluoromethanesulfinate (DFMS) (2.0 mmol, 591 mg).
-
Stir the mixture vigorously at room temperature.
-
Slowly add tert-butyl hydroperoxide (3.0 mmol, 0.43 mL of 70 wt. % solution) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is incomplete after 12 hours, a second portion of DFMS (2.0 equiv) and TBHP (3.0 equiv) can be added to drive the reaction to completion.[4]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated dichloropyridine.
Table 2: Representative Reaction Parameters for Protocol 1
| Substrate | Product | Reagent (equiv) | Oxidant (equiv) | Solvent | Time (h) | Yield (%) |
| Dichloropyridine | Difluoromethyl-dichloropyridine | DFMS (2.0-4.0) | TBHP (3.0-6.0) | CH₂Cl₂/H₂O | 12-24 | 40-60 (Estimated) |
Note: Yields are estimated based on similar reactions with electron-deficient pyridines and are not from a specific experiment with dichloropyridine.
Protocol 2: Photocatalytic Difluoromethylation
This protocol utilizes a commercially available organic photocatalyst, Rose Bengal, and sodium difluoromethanesulfinate as the difluoromethyl radical precursor under visible light irradiation.[5] This method offers a metal-free alternative for the C-H difluoromethylation.
Reaction Scheme:
Materials:
-
Dichloropyridine (1.0 equiv)
-
Sodium difluoromethanesulfinate (4.0 equiv)
-
Rose Bengal (2-5 mol %)
-
Dimethyl sulfoxide (DMSO)
-
Green LEDs (e.g., 3 W)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the dichloropyridine (0.1 mmol, 14.7 mg for 2,6-dichloropyridine).
-
Add sodium difluoromethanesulfinate (0.4 mmol, 54.4 mg).
-
Add Rose Bengal (0.002-0.005 mmol, 2-5 mg).
-
Add dimethyl sulfoxide (DMSO) (1.0 mL).
-
Stir the mixture and irradiate with two 3 W green LEDs at room temperature for 24 hours.
-
After 24 hours, add water (10 mL) to the reaction mixture.
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated dichloropyridine.
Table 3: Representative Reaction Parameters for Protocol 2
| Substrate | Product | Reagent (equiv) | Photocatalyst (mol %) | Solvent | Time (h) | Yield (%) |
| Dichloropyridine | Difluoromethyl-dichloropyridine | NaSO₂CF₂H (4.0) | Rose Bengal (2-5) | DMSO | 24 | 35-55 (Estimated) |
Note: Yields are estimated based on similar reactions with other heterocycles and are not from a specific experiment with dichloropyridine.
Mechanistic Overview and Visualization
The difluoromethylation of dichloropyridine via radical C-H functionalization is believed to proceed through the following general steps:
-
Radical Generation: A difluoromethyl radical (•CF₂H) is generated from the precursor (DFMS or NaSO₂CF₂H) via oxidation or photocatalysis.
-
Radical Addition: The electrophilic dichloropyridine undergoes addition of the nucleophilic difluoromethyl radical. The regioselectivity is governed by the electronic properties of the pyridine ring, with addition favored at electron-deficient positions.
-
Rearomatization: The resulting radical intermediate is oxidized and subsequently deprotonated to restore the aromaticity of the pyridine ring, yielding the difluoromethylated product.
Below are Graphviz diagrams illustrating the experimental workflow and a simplified signaling pathway for the radical difluoromethylation.
Caption: Experimental workflows for the two difluoromethylation protocols.
References
- 1. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for 2,5-Dichloro-3-(difluoromethyl)pyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-3-(difluoromethyl)pyridine is a fluorinated heterocyclic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. The incorporation of a difluoromethyl group into the pyridine scaffold can substantially influence the physicochemical and biological properties of the resulting molecules. The difluoromethyl group is a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability and target binding affinity. This document provides an overview of the potential applications of this compound in the development of fungicides and insecticides, drawing parallels with the well-established trifluoromethyl analogue, and outlines detailed synthetic protocols and relevant data.
Applications in Agrochemicals
The unique substitution pattern of this compound, featuring two chlorine atoms and a difluoromethyl group, offers multiple reactive sites for further chemical elaboration. This allows for the synthesis of a diverse range of derivatives with potential fungicidal and insecticidal activities.
Fungicide Development
The pyridine ring is a common scaffold in a variety of commercial fungicides. The introduction of a difluoromethyl group can enhance the fungicidal efficacy of these compounds. One of the most prominent examples of a related agrochemical is the fungicide Fluazinam, which is synthesized from the analogous building block, 2,3-dichloro-5-(trifluoromethyl)pyridine.[1][2] Fluazinam functions as an uncoupler of oxidative phosphorylation in fungal mitochondria, leading to the disruption of ATP synthesis. It is plausible that derivatives of this compound could exhibit a similar mode of action or other fungicidal mechanisms.
Insecticide Development
Pyridine-based insecticides are a significant class of crop protection agents. The trifluoromethylpyridine moiety is present in several commercial insecticides, where it contributes to their potency and spectrum of activity.[3] Research into novel insecticides often involves the exploration of various fluorinated pyridine derivatives to optimize biological activity against a range of insect pests. The difluoromethyl group in this compound can be leveraged to develop new insecticidal compounds with potentially improved properties.
Experimental Protocols
The following protocols are based on established synthetic methodologies for related trifluoromethylpyridine derivatives and can be adapted for this compound.
General Synthesis of this compound Derivatives
The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, providing a straightforward method for introducing diverse functionalities.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the reaction of this compound with an amine to generate aminopyridine derivatives, which are common intermediates in agrochemical synthesis.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, alkylamine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH))
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the base (1.2 eq) and stir the suspension.
-
Add the substituted amine (1.1 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminopyridine derivative.
Quantitative Data
Due to the limited availability of public data specifically for this compound, the following tables present data for the closely related and commercially significant trifluoromethyl analogue, 2,3-dichloro-5-(trifluoromethyl)pyridine, to illustrate the potential yields and biological activities that could be expected from derivatives of the target compound.
Table 1: Synthesis Yields of Trifluoromethylpyridine Derivatives
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Aqueous Ammonia, 150°C, sealed tube | 85 | [2] |
| Fluazinam | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, 2,4-dichloro-3,5-dinitrobenzotrifluoride | NaH, DMF, 0°C to rt | 78 | [2] |
Table 2: Biological Activity of Fluazinam
| Target Organism | Biological Activity | Value | Reference |
| Botrytis cinerea (Gray mold) | EC50 (in vitro) | 0.03 µg/mL | [2] |
| Phytophthora infestans (Late blight) | MIC (in vitro) | 0.1 µg/mL | [2] |
| Sclerotinia sclerotiorum (White mold) | EC50 (in vitro) | 0.02 µg/mL | [2] |
Visualizations
Synthetic Pathway for a Hypothetical Fungicide
The following diagram illustrates a potential synthetic route to a hypothetical fungicide derived from this compound, based on the known synthesis of Fluazinam.
Caption: Synthetic pathway to a hypothetical fungicide.
Experimental Workflow for Synthesis and Purification
This diagram outlines a typical laboratory workflow for the synthesis and purification of a derivative of this compound.
Caption: General experimental workflow.
Hypothetical Mode of Action: Uncoupling of Oxidative Phosphorylation
This diagram illustrates the proposed mechanism of action for a hypothetical fungicide derived from this compound, analogous to Fluazinam.
Caption: Uncoupling of oxidative phosphorylation.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Fungicides Using 2,5-Dichloro-3-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of 2,5-dichloro-3-(difluoromethyl)pyridine as a key intermediate in the synthesis of novel fungicides. The unique physicochemical properties conferred by the difluoromethyl group make this pyridine derivative an attractive scaffold for the development of new agrochemicals.[1] These notes include a representative synthesis of the key intermediate, a plausible synthetic route to a novel fungicide, and protocols for in vitro antifungal activity assessment. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding and implementation in a research and development setting.
Introduction: The Role of Fluorinated Pyridines in Fungicide Discovery
The incorporation of fluorine-containing moieties into bioactive molecules is a well-established strategy in agrochemical and pharmaceutical research.[2] The trifluoromethyl and difluoromethyl groups, in particular, can significantly enhance the efficacy, metabolic stability, and bioavailability of a compound.[1][3] Pyridine-based structures are prevalent in numerous commercial fungicides due to their versatile chemical reactivity and inherent biological activity.[4] The combination of a dichlorinated pyridine ring with a difluoromethyl group, as seen in this compound, offers a valuable building block for creating a new generation of fungicides with potentially novel modes of action.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from a corresponding picoline precursor. A representative pathway involves the chlorination of the pyridine ring and the subsequent fluorination of a dichloromethyl group. While the direct synthesis of this compound is not widely documented in publicly available literature, a plausible route can be adapted from the synthesis of the analogous 2,5-dichloro-3-(trifluoromethyl)pyridine.[2]
2.1. Representative Synthesis Pathway
The following diagram illustrates a plausible synthetic route to obtain this compound.
Caption: Synthesis of the key intermediate.
2.2. Experimental Protocol: Synthesis of this compound
This protocol is a representative method and may require optimization.
Materials:
-
2,5-Dichloro-3-(dichloromethyl)pyridine
-
Antimony trifluoride (SbF₃)
-
Inert solvent (e.g., 1,2-dichlorobenzene)
-
Nitrogen gas
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 2,5-dichloro-3-(dichloromethyl)pyridine (1.0 eq) and a catalytic amount of antimony trifluoride (0.1 eq).
-
Add an inert solvent such as 1,2-dichlorobenzene.
-
Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 180°C) and maintain for 4-6 hours. Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any remaining solids.
-
Wash the filtrate sequentially with 10% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Synthesis of a Novel Fungicide: A Representative Example
A common strategy to develop novel fungicides from this compound is through nucleophilic aromatic substitution at one of the chlorine atoms. In this representative example, we describe the synthesis of a novel thioether derivative, which is a common motif in active fungicides.
3.1. Synthesis Pathway
The following diagram illustrates the synthesis of a hypothetical novel fungicide from the key intermediate.
References
- 1. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 2. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides | MDPI [mdpi.com]
- 4. Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2,5-Dichloro-3-(difluoromethyl)pyridine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2,5-dichloro-3-(difluoromethyl)pyridine, a key scaffold for the development of novel therapeutic agents. The protocols outlined below focus on two powerful and versatile cross-coupling methodologies: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions enable the introduction of a wide range of chemical moieties at the C2 and C5 positions of the pyridine ring, facilitating the generation of diverse compound libraries for biological screening.
The inclusion of the difluoromethyl group at the C3 position is of particular interest in medicinal chemistry. This functional group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The derivatization strategies described herein provide a robust framework for the synthesis and subsequent biological evaluation of novel 2,5-disubstituted-3-(difluoromethyl)pyridine analogs.
Data Presentation: Biological Activity of Substituted Pyridine Derivatives
The following table summarizes the in vitro biological activity of various substituted pyridine derivatives against a panel of human cancer cell lines. This data, gathered from studies on structurally related compounds, provides a strong rationale for the synthesis and screening of novel derivatives of this compound. A lower IC50 value indicates greater potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea Hybrids | Compound 8e | MCF-7 (Breast) | < Doxorubicin | [2] |
| Compound 8n | MCF-7 (Breast) | < Doxorubicin | [2] | |
| Pyridone-Based Agents | Compound 1 | HepG2 (Liver) | 4.5 ± 0.3 | [3] |
| Compound 2 | HepG2 (Liver) | ~9.0 | [3] | |
| Imidazo[1,2-a]pyridine Derivatives | Not Specified | Various | - | [4] |
| Steroidal Pyridine Derivatives | Compound 8 | PC-3 (Prostate) | 1.55 | [5] |
| Chalcone Pyridine Analogues | Compound 71 | MDA-MB-231 (Breast) | - | [6] |
Experimental Protocols
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-chloro-3-(difluoromethyl)pyridine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This protocol is adapted from established procedures for the amination of dichloropyridines and can be applied to the selective mono-amination of this compound.[9]
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (2 mol%) and XPhos (4 mol%).
-
Add sodium tert-butoxide (1.5 equivalents).
-
Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Add anhydrous toluene to achieve a concentration of 0.1-0.2 M with respect to the starting pyridine.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-chloro-3-(difluoromethyl)pyridine derivative.
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-chloro-3-(difluoromethyl)pyridine Derivatives
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, enabling the formation of carbon-carbon bonds.[10] This protocol is based on general procedures for the Suzuki coupling of dichloropyridines and can be used for the selective mono-arylation of this compound.[11][12]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane and water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).
-
In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[12]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-3-(difluoromethyl)pyridine product.
Visualizations
Experimental Workflow for Derivatization and Screening
References
- 1. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsat.org [ijsat.org]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Synthesis of 2,5-Dichloro-3-(difluoromethyl)pyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2,5-Dichloro-3-(difluoromethyl)pyridine, a valuable building block in medicinal and agricultural chemistry. Due to the absence of a direct, single-step synthesis in published literature, a two-step approach is proposed, commencing with the synthesis of the intermediate, 3-(difluoromethyl)pyridine, followed by its dichlorination.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the deoxyfluorination of 3-pyridinecarboxaldehyde to yield 3-(difluoromethyl)pyridine. The subsequent step is the direct dichlorination of this intermediate to afford the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-(Difluoromethyl)pyridine
This protocol describes the conversion of 3-pyridinecarboxaldehyde to 3-(difluoromethyl)pyridine using a deoxyfluorinating agent such as Diethylaminosulfur trifluoride (DAST) or a more modern equivalent like PyFluor.[1] These reagents are effective for the conversion of aldehydes to geminal difluorides.[1]
Materials and Equipment:
-
3-Pyridinecarboxaldehyde
-
Diethylaminosulfur trifluoride (DAST) or PyFluor
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Deoxyfluorinating Agent: Slowly add the deoxyfluorinating agent (e.g., DAST, 1.2-1.5 eq) to the stirred solution via a dropping funnel over a period of 30 minutes. Caution: Deoxyfluorination reactions can be exothermic and should be carried out with care in a well-ventilated fume hood. DAST can decompose violently if heated, so temperature control is critical.[1]
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize excess reagent and acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(difluoromethyl)pyridine.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 3-Pyridinecarboxaldehyde |
| Key Reagent | Diethylaminosulfur trifluoride (DAST) |
| Typical Yield | 60-80% (based on similar aldehyde fluorinations) |
| Purification Method | Silica Gel Column Chromatography |
Step 2: Synthesis of this compound
This step involves the direct chlorination of 3-(difluoromethyl)pyridine. The difluoromethyl group is electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution and will influence the regioselectivity of the chlorination.[2] While electrophilic substitution on pyridine typically occurs at the 3-position, the presence of a deactivating group at this position makes further substitution challenging and may lead to a mixture of products. The 2 and 5 positions are targeted for chlorination.
Materials and Equipment:
-
3-(Difluoromethyl)pyridine
-
Chlorine (Cl₂) gas
-
A suitable solvent (e.g., tetrachloromethane or a high-boiling point chlorinated solvent)
-
Lewis acid catalyst (optional, e.g., FeCl₃)
-
Reaction vessel suitable for gas dispersion (e.g., a three-necked flask with a gas inlet tube)
-
Magnetic stirrer and stir bar
-
Heating mantle and temperature controller
-
Gas scrubber (to neutralize excess chlorine gas)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-(difluoromethyl)pyridine (1.0 eq) in the chosen solvent. If a catalyst is to be used, add it at this stage.
-
Chlorination: Heat the solution to the desired reaction temperature (e.g., 100-150 °C). Bubble chlorine gas through the stirred solution at a controlled rate. Caution: Chlorine gas is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with an appropriate gas scrubbing system.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS to observe the formation of chlorinated products and the consumption of the starting material. The formation of mono-, di-, and polychlorinated isomers is possible.
-
Workup: Upon completion or when the desired conversion is reached, stop the flow of chlorine gas and cool the reaction mixture to room temperature. Purge the reaction vessel with an inert gas (e.g., nitrogen) to remove any residual chlorine.
-
Quenching and Neutralization: Carefully pour the reaction mixture into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining chlorine, followed by neutralization with a base (e.g., sodium bicarbonate).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration and Purification: Concentrate the solvent under reduced pressure. The crude product will likely be a mixture of chlorinated isomers. Purify by fractional distillation under reduced pressure or by preparative High-Performance Liquid Chromatography (HPLC) to isolate the this compound isomer.
Quantitative Data (Anticipated):
| Parameter | Value |
| Starting Material | 3-(Difluoromethyl)pyridine |
| Key Reagent | Chlorine Gas (Cl₂) |
| Anticipated Yield | Variable (highly dependent on reaction conditions and regioselectivity) |
| Purification Method | Fractional Distillation or Preparative HPLC |
Logical Workflow Diagram
The overall experimental process can be visualized as a logical workflow, from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Characterization of 2,5-Dichloro-3-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed analytical methodologies for the comprehensive characterization of 2,5-Dichloro-3-(difluoromethyl)pyridine. Due to the limited availability of direct analytical protocols for this specific compound, the methods outlined herein are adapted from established procedures for structurally similar analogs, such as 2,3-Dichloro-5-(trifluoromethyl)pyridine and other halogenated pyridines. These protocols, covering chromatographic and spectroscopic techniques, serve as a robust starting point for method development and validation.
Introduction
This compound is a halogenated pyridine derivative with potential applications as an intermediate in the synthesis of novel agrochemicals and pharmaceuticals.[1][2] Accurate and reliable analytical methods are crucial for its characterization, enabling purity assessment, impurity profiling, and quality control. This document details adapted protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from potential impurities and for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. The following protocol is an adapted method based on general practices for similar pyridine compounds.[3][4]
Experimental Protocol:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Data Presentation:
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C6H3Cl2F2N |
| Monoisotopic Mass | 196.96 g/mol [5] |
| Predicted [M+H]+ | 197.96834 m/z[5] |
| Predicted [M]+ | 196.96051 m/z[5] |
Note: Retention time and fragmentation patterns will need to be determined experimentally.
Experimental Workflow:
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of non-volatile or thermally labile impurities. The following reverse-phase HPLC (RP-HPLC) method is adapted from a protocol for 2,3-Dichloro-5-(trifluoromethyl)pyridine.[6]
Experimental Protocol:
-
Instrumentation: HPLC system with UV detection (e.g., Agilent 1260 Infinity II).
-
Column: C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-15 min: 30-70% B.
-
15-20 min: 70% B.
-
20-25 min: 70-30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.
Data Presentation:
Table 2: Adapted HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water (0.1% H3PO4), B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 30 °C |
Note: Retention time and resolution of impurities should be determined experimentally.
Experimental Workflow:
Caption: Workflow for HPLC analysis.
Spectroscopic Methods
Spectroscopic methods provide crucial information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive technique for structural elucidation. The expected chemical shifts are based on the analysis of similar structures.[7][8]
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Nuclei to be observed: 1H, 13C, 19F.
-
Internal Standard: Tetramethylsilane (TMS).
Expected Spectral Data:
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |
| 1H (aromatic) | 7.5 - 8.5 | Doublet | 4J(H,F) |
| 1H (aromatic) | 7.8 - 8.8 | Doublet | 5J(H,F) |
| 1H (difluoromethyl) | 6.5 - 7.5 | Triplet | 2J(H,F) |
| 19F | -90 to -130 | Doublet | 2J(F,H) |
| 13C (aromatic) | 120 - 155 | Multiple signals | C-F and C-Cl couplings |
| 13C (difluoromethyl) | 110 - 125 | Triplet | 1J(C,F) |
Note: Actual chemical shifts and coupling constants must be determined experimentally.
Logical Relationship of NMR Analysis:
Caption: NMR for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The expected absorption bands are based on data from analogous compounds.[3]
Experimental Protocol:
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: As a neat liquid (if applicable) using KBr plates or as a KBr pellet if solid.
-
Scan Range: 4000 - 400 cm-1.
Expected Spectral Data:
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm-1) | Assignment |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1450 | C=C and C=N ring stretching |
| 1350 - 1150 | C-F stretching |
| 850 - 750 | C-Cl stretching |
| 800 - 600 | Aromatic C-H out-of-plane bending |
FTIR Analysis Pathway:
Caption: Pathway for FTIR analysis.
Conclusion
The analytical methods presented provide a comprehensive framework for the characterization of this compound. While these protocols are adapted from related compounds, they offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate specific methods for this compound. Experimental determination of retention times, fragmentation patterns, chemical shifts, and absorption bands is essential for establishing robust and reliable analytical procedures.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 5. PubChemLite - this compound (C6H3Cl2F2N) [pubchemlite.lcsb.uni.lu]
- 6. Separation of 2,3-Dichloro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 2-Fluoro-3,5-dichloropyridine(823-56-3) 1H NMR spectrum [chemicalbook.com]
- 8. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for the Scale-up Synthesis of 2,5-Dichloro-3-(difluoromethyl)pyridine
Abstract:
This document provides detailed application notes and protocols for the scale-up synthesis of 2,5-Dichloro-3-(difluoromethyl)pyridine, a key intermediate for research and development in the pharmaceutical and agrochemical industries. The synthesis is designed to be robust and scalable, focusing on readily available starting materials and established chemical transformations. This protocol outlines a two-step process commencing with the synthesis of 2,5-dichloro-3-(trichloromethyl)pyridine followed by a controlled halogen exchange reaction to yield the desired difluoromethyl product.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the difluoromethyl group can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity, by acting as a bioisostere for hydroxyl or thiol groups. The development of a reliable and scalable synthesis of this compound is therefore of considerable interest.
This protocol details a practical approach for the multi-gram to kilogram scale synthesis of this compound. The synthetic strategy is based on the well-established chlorination of a pyridine derivative followed by a selective halogen exchange reaction.
Overall Synthetic Scheme
The proposed two-step synthesis for this compound is outlined below. The process begins with the exhaustive chlorination of 2,5-dichloronicotinic acid to form the key intermediate, 2,5-dichloro-3-(trichloromethyl)pyridine. This intermediate is then subjected to a controlled fluorination to afford the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,5-Dichloro-3-(trichloromethyl)pyridine
This procedure describes the synthesis of the key trichloromethyl intermediate from 2,5-dichloronicotinic acid.
Materials:
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2,5-Dichloronicotinic acid
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Phosphorus pentachloride (PCl₅)
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Phosphorus oxychloride (POCl₃)
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Toluene
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask with reflux condenser and gas outlet
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Heating mantle
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Magnetic stirrer
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and POCl₃ fumes), add 2,5-dichloronicotinic acid (1.0 eq).
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Addition of Reagents: Under a nitrogen atmosphere, add phosphorus oxychloride (3.0 eq) and phosphorus pentachloride (2.2 eq).
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Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by GC-MS or TLC.
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Work-up:
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After completion, cool the reaction mixture to room temperature.
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Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.
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Extract the aqueous layer with toluene (3 x volumes).
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 2,5-dichloro-3-(trichloromethyl)pyridine can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This procedure details the controlled halogen exchange reaction to convert the trichloromethyl group to a difluoromethyl group.
Materials:
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2,5-Dichloro-3-(trichloromethyl)pyridine
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Antimony(III) fluoride (SbF₃) (catalytic amount)
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Anhydrous Hydrogen Fluoride (HF)
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Autoclave (Hastelloy or other HF-resistant material)
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Dichloromethane (DCM)
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Sodium fluoride (NaF)
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Aqueous sodium bicarbonate solution (saturated)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a suitable high-pressure autoclave, charge 2,5-dichloro-3-(trichloromethyl)pyridine (1.0 eq) and a catalytic amount of antimony(III) fluoride (0.05 - 0.1 eq).
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Addition of HF: Cool the autoclave and carefully add anhydrous hydrogen fluoride (2.0 - 2.5 eq). Caution: Anhydrous HF is extremely corrosive and toxic. This step must be performed in a specialized fume hood with appropriate personal protective equipment.
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Reaction: Seal the autoclave and heat the reaction mixture to 100-150 °C for 4-8 hours. The internal pressure will increase. The reaction progress should be monitored by taking aliquots (with extreme caution) and analyzing by GC-MS. The stoichiometry of HF and the reaction time are critical to favor the formation of the difluoromethyl product over the trifluoromethyl analog.
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Work-up:
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After the reaction is complete, cool the autoclave to a safe temperature and slowly vent the excess HF into a suitable scrubber.
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Carefully quench the reaction mixture by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
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Extract the product with dichloromethane (3 x volumes).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Stoichiometry | Typical Yield (%) | Purity (%) (by GC) |
| 1 | 2,5-Dichloronicotinic acid | 2,5-Dichloro-3-(trichloromethyl)pyridine | 192.00 | 1.0 eq | 80-90 | >95 |
| 2 | 2,5-Dichloro-3-(trichloromethyl)pyridine | This compound | 265.35 | 1.0 eq | 60-75 | >98 |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of this compound.
Caption: Overall experimental workflow for the synthesis and analysis.
Safety Considerations
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General: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
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Phosphorus pentachloride and Phosphorus oxychloride: These reagents are corrosive and react violently with water. Handle with care under anhydrous conditions.
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Anhydrous Hydrogen Fluoride (HF): HF is extremely toxic and corrosive. It can cause severe burns that may not be immediately painful. All work with anhydrous HF must be conducted in a specialized, HF-rated fume hood with appropriate safety protocols and emergency procedures in place. Calcium gluconate gel should be readily available as a first aid measure for HF exposure.
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Pressure Reactions: The halogen exchange reaction is performed under pressure. Ensure the autoclave is properly rated for the expected pressures and temperatures and is operated by trained personnel.
This protocol provides a comprehensive guide for the scale-up synthesis of this compound. Researchers should carefully optimize the reaction conditions, particularly for the controlled fluorination step, to achieve the desired yield and purity on their specific scale of operation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dichloro-3-(difluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,5-Dichloro-3-(difluoromethyl)pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Overall Yield of this compound
Question: We are experiencing a low overall yield of the final product. What are the potential causes and how can we optimize the reaction?
Answer: A low overall yield in the synthesis of this compound can stem from issues in either of the two primary reaction steps: the formation of the hydrazino intermediate or its subsequent oxidation.
Possible Causes & Solutions:
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Suboptimal Temperature Control: The reaction temperature is critical in both steps. The initial reaction with hydrazine is typically conducted between 0°C and 100°C, while the subsequent oxidation is best performed between 0°C and 70°C, with a preferred range of 10°C to 40°C.[1] Overheating can lead to the formation of side products and decomposition.
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Inefficient Mixing: Ensure vigorous and efficient stirring, especially during the addition of reagents. Poor mixing can lead to localized overheating and incomplete reactions.
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Incorrect Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the oxidizing agent is typically used in the second step to ensure complete conversion of the hydrazino intermediate.
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Purity of Starting Materials: The purity of the starting material, 2,3,6-trichloro-5-(trifluoromethyl)pyridine, is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Issue 2: Formation of Isomeric Impurities
Question: Our final product is contaminated with a significant amount of the isomeric impurity, 2,3-dichloro-5-(trifluoromethyl)pyridine. How can we improve the regioselectivity of the synthesis?
Answer: The formation of the undesired 2,3-dichloro-5-(trifluoromethyl)pyridine isomer is a common challenge. The regioselectivity is primarily determined in the first step of the synthesis.
Possible Causes & Solutions:
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Reaction Conditions: The choice of solvent and base can influence the ratio of the desired 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine intermediate to its undesired isomer. The use of 2-propanol as a solvent and triethylamine as an acid acceptor base has been shown to favor the formation of the desired isomer.[1]
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Temperature: Maintaining the reaction temperature, particularly during the addition of hydrazine, is critical for controlling regioselectivity. It is recommended to add the hydrazine hydrate slowly while cooling to maintain a consistent temperature.[1]
Issue 3: Incomplete Reaction
Question: We are observing unreacted starting material or intermediate in our reaction mixture. How can we drive the reaction to completion?
Answer: Incomplete reactions can be a source of low yield and purification challenges.
Possible Causes & Solutions:
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Insufficient Reaction Time: Ensure that the reaction is allowed to proceed for a sufficient duration. The oxidation step, for instance, may require several hours of stirring after the addition of the oxidizing agent.[1]
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Inadequate Activation: In the second step, the reaction is typically carried out in an aqueous alkaline solution.[1] Ensure the pH of the reaction mixture is appropriately controlled to facilitate the desired transformation.
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Catalyst Deactivation (if applicable): While the primary described synthesis does not use a traditional catalyst, related preparations of similar compounds sometimes do. If you are using a catalyzed process, consider the possibility of catalyst deactivation.
Issue 4: Difficulties in Product Purification
Question: We are struggling to purify the final product from the reaction mixture and isomeric impurities. What are the recommended purification strategies?
Answer: Effective purification is essential to obtain this compound of high purity.
Recommended Purification Protocol:
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Work-up: After the oxidation step, the excess oxidizing agent (e.g., sodium hypochlorite) should be quenched, for instance with sodium bisulfite. The pH of the mixture is then typically adjusted to be acidic (pH 4-5) using an acid like formic acid before phase separation.[1]
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Solvent Removal: The organic solvent is typically removed by evaporation or distillation.[1]
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Distillation: The crude product can be purified by distillation under reduced pressure.[1]
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Aqueous Recovery Methods: A portion of the undesired isomer can often be removed during aqueous work-up procedures.[1]
Quantitative Data Summary
| Parameter | Step 1: Hydrazination | Step 2: Oxidation | Reference |
| Starting Material | 2,3,6-trichloro-5-(trifluoromethyl)pyridine | 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine | [1] |
| Key Reagents | Hydrazine hydrate, Triethylamine | Sodium hypochlorite, Sodium hydroxide | [1] |
| Solvent | 2-Propanol | Dichloromethane / Water | [1] |
| Temperature | 0°C to 100°C (preferred 15°C to 80°C) | 0°C to 70°C (preferred 10°C to 40°C) | [1] |
| Isomer Ratio (desired:undesired) | As high as 14:1 | - | [1] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general representation based on available literature and should be adapted and optimized for specific laboratory conditions.
Step 1: Preparation of 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine
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In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2,3,6-trichloro-5-(trifluoromethyl)pyridine in an inert organic solvent such as 2-propanol.[1]
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Add an acid acceptor base, for example, triethylamine.[1]
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Cool the mixture and slowly add hydrazine hydrate, ensuring the temperature is maintained within the desired range (e.g., 25°C).[1]
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After the addition is complete, continue to stir the mixture at the reaction temperature until the reaction is complete (monitor by a suitable analytical method like GC or TLC).
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Upon completion, the reaction mixture containing the intermediate can be used directly in the next step or worked up to isolate the intermediate.
Step 2: Preparation of this compound
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To the mixture containing 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine, add a water-immiscible organic solvent like dichloromethane if not already present.[1]
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Prepare a solution of an oxidizing agent, such as sodium hypochlorite, in an aqueous alkaline solution (e.g., aqueous sodium hydroxide).[1]
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Slowly add the oxidizing solution to the reaction mixture while maintaining the temperature between 10°C and 40°C with cooling.[1]
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Stir the mixture for several hours at the reaction temperature.[1]
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After the reaction is complete, quench any excess oxidizing agent with a reducing agent like sodium bisulfite.[1]
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Adjust the pH of the aqueous phase to acidic (pH 4-5) with an acid such as formic acid.[1]
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Separate the organic phase, wash it with water, and dry it over a suitable drying agent.
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Remove the solvent by distillation.
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Purify the crude product by vacuum distillation to obtain this compound.[1]
Visualizations
References
Technical Support Center: Purification of 2,5-Dichloro-3-(difluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,5-Dichloro-3-(difluoromethyl)pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity After Initial Synthesis
Symptoms:
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Broad peaks or multiple unexpected peaks in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis.
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Off-color (e.g., yellow or brown) appearance of the crude product.
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Inconsistent results in downstream applications.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC), GC, or HPLC to ensure full conversion of starting materials. If the reaction is stalled, consider extending the reaction time, increasing the temperature, or adding more reagents. |
| Side Reactions | Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. Common impurities in the synthesis of similar compounds can include positional isomers and over-chlorinated or under-chlorinated species. |
| Degradation of Product | The product may be sensitive to heat or acidic/basic conditions. Purify the product promptly after synthesis and avoid prolonged exposure to harsh conditions. |
| Contaminated Reagents or Solvents | Use high-purity, dry solvents and reagents to prevent the introduction of impurities. |
Problem 2: Difficulty in Removing Impurities by Distillation
Symptoms:
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Co-distillation of impurities with the product.
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Product decomposition at high temperatures.
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Poor separation of closely boiling isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Azeotrope Formation | Consider using a different purification technique, such as column chromatography or recrystallization. |
| Thermal Instability | Use vacuum distillation to lower the boiling point of the compound and minimize thermal decomposition. A boiling point for the related compound 2,5-dichloro-3-(trifluoromethyl)pyridine has been reported as 78-79°C at 20 mmHg. |
| Insufficient Fractionating Column Efficiency | For closely boiling impurities, use a fractionating column with a higher number of theoretical plates. Optimize the reflux ratio to improve separation. |
Problem 3: Challenges with Column Chromatography
Symptoms:
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Poor separation of the product from impurities.
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Peak tailing of the product on the column.
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Low recovery of the product from the column.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | Standard silica gel can have strong interactions with the basic nitrogen of the pyridine ring, leading to peak tailing. Consider using deactivated silica, alumina, or a different stationary phase. |
| Incorrect Mobile Phase | Optimize the eluent system. A common system for similar compounds is a mixture of petroleum ether and ethyl acetate. A gradient elution may be necessary to separate all components effectively. |
| Co-elution of Impurities | If impurities have similar polarity to the product, consider a multi-step purification approach, such as an initial distillation followed by chromatography. |
| Product Adsorption | Strong adsorption to the stationary phase can lead to low recovery. Adding a small amount of a competitive base like triethylamine to the eluent can sometimes mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended general purification techniques for this compound?
A1: The most common purification techniques for halogenated pyridines, including this compound, are:
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Distillation: Particularly effective for removing non-volatile impurities. Vacuum distillation is recommended to prevent thermal decomposition.
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Recrystallization: Can be a highly effective method for achieving high purity if a suitable solvent is found.
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Column Chromatography: Useful for separating compounds with different polarities. Optimization of the stationary and mobile phases is crucial for success.
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Washing/Extraction: An initial workup step involving washing the crude product with aqueous solutions (e.g., dilute base or brine) can remove certain impurities.
Q2: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
A2: While specific impurities will depend on the synthetic route, common impurities in the synthesis of related halogenated pyridines include:
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Positional isomers: Isomers with different substitution patterns on the pyridine ring.
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Incompletely halogenated intermediates: Molecules where not all the desired halogen atoms have been introduced.
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Over-halogenated byproducts: Molecules with more halogen atoms than the target compound.
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Starting materials and reagents: Unreacted precursors and residual catalysts.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your compound:
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Gas Chromatography (GC): A powerful technique for separating and quantifying volatile compounds. A Flame Ionization Detector (FID) is commonly used.
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High-Performance Liquid Chromatography (HPLC): Suitable for a wide range of compounds and can be used to separate non-volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can provide detailed structural information and help identify impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.
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Mass Spectrometry (MS): Can be coupled with GC or HPLC to identify the molecular weights of the main component and any impurities.
Q4: Are there any specific safety precautions I should take when handling and purifying this compound?
A4: Yes, halogenated pyridines should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
Experimental Protocols
Protocol 1: General Purification by Vacuum Distillation
This protocol is a general guideline and may need to be optimized based on the specific impurities present.
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Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
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Charging the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
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Applying Vacuum: Gradually apply vacuum to the system.
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Heating: Gently heat the distillation flask using a heating mantle.
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Fraction Collection: Collect the fraction that distills at the expected boiling point. The boiling point will be dependent on the pressure. For the related compound 2,5-dichloro-3-(trifluoromethyl)pyridine, a boiling point of 78-79°C at 20 mmHg has been reported.
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Analysis: Analyze the collected fraction for purity using GC or HPLC.
Protocol 2: General Guideline for Purification by Recrystallization
Finding a suitable solvent is the most critical step for successful recrystallization. This often requires screening several solvents and solvent mixtures.
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Solvent Screening:
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Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
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An ideal solvent will dissolve the compound when hot but not at room temperature.
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Common solvents to screen include hexanes, ethyl acetate, toluene, methanol, and mixtures thereof. A safety data sheet for the similar compound 2,3-Dichloro-5-(trifluoromethyl)pyridine indicates it is soluble in organic solvents like methanol and acetone.
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Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
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Analysis: Determine the purity of the recrystallized product by GC, HPLC, or NMR and measure the melting point.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents typical purity levels that can be achieved for analogous halogenated pyridines with different purification techniques. This data should be used as a general guideline.
| Purification Technique | Starting Purity (Typical) | Final Purity (Achievable) | Typical Yield | Notes |
| Vacuum Distillation | 80-90% | >98% | 70-90% | Effective for removing non-volatile or significantly lower/higher boiling impurities. |
| Recrystallization | 85-95% | >99.5% | 60-85% | Highly dependent on finding the optimal solvent system. Can be very effective for removing isomeric impurities. |
| Column Chromatography | 70-90% | >99% | 50-80% | Yield can be lower due to product loss on the column. Effective for separating compounds with different polarities. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting low purity issues.
Identification of impurities in 2,5-Dichloro-3-(difluoromethyl)pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of 2,5-Dichloro-3-(difluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step process analogous to the synthesis of the corresponding trifluoromethyl compound. This involves the regioselective reaction of a suitable starting material like 2,3,6-trichloro-5-(difluoromethyl)pyridine with hydrazine to form an intermediate, which is then oxidized to yield the final product.
Q2: What are the most likely impurities to be encountered in this synthesis?
Based on the probable synthetic pathway and potential side reactions, the common impurities can be categorized as follows:
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Isomeric Impurities: Formation of undesired isomers is a common issue. For instance, the starting material could lead to the formation of 2,3-dichloro-5-(difluoromethyl)pyridine.
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Unreacted Starting Materials: Incomplete reaction can result in the presence of the initial chlorinated pyridine derivative.
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Incompletely Halogenated Intermediates: Depending on the starting material synthesis, species with a different degree of chlorination or incomplete difluoromethylation might be present.
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Solvent Residues: Solvents used during the reaction and purification steps (e.g., isopropanol, dichloromethane) may be present in the final product.[1]
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Byproducts from Side Reactions: Decomposition of reagents or intermediates can lead to various byproducts.
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields can often be attributed to several factors:
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Suboptimal Reaction Temperature: Both the hydrazination and oxidation steps are temperature-sensitive. Deviation from the optimal temperature range can lead to increased byproduct formation.
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Moisture in Reagents or Solvents: The presence of water can interfere with the reactions, particularly if organometallic reagents are involved in the synthesis of the starting material.
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Improper Stoichiometry of Reagents: Incorrect molar ratios of the reactants can lead to incomplete conversion or the formation of side products.
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Inefficient Purification: Product loss during workup and purification steps such as extraction and chromatography can significantly reduce the isolated yield.
Q4: I am observing an unexpected peak in my GC-MS analysis. How can I identify it?
Identifying unknown peaks requires a systematic approach:
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Analyze the Mass Spectrum: Determine the molecular weight of the impurity from the molecular ion peak. The fragmentation pattern can provide clues about the structure of the molecule.
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Consider Plausible Structures: Based on the synthetic route, propose potential structures for impurities that would match the observed molecular weight.
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Compare with Standards: If available, inject pure standards of suspected impurities to compare retention times and mass spectra.
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Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help determine the elemental composition of the unknown peak.
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Employ Other Spectroscopic Techniques: Isolate the impurity using preparative chromatography and analyze it using NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy to elucidate its structure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Presence of an Isomeric Impurity | Non-regioselective reaction. | Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer. Employ a purification method with high resolving power, such as fractional crystallization or preparative HPLC. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC-MS to ensure completion. If the reaction stalls, consider a moderate increase in temperature or extending the reaction time. |
| Multiple Unidentified Peaks in Chromatogram | Decomposition of starting materials or product. | Ensure the use of high-purity starting materials and anhydrous solvents. Avoid excessive heating during the reaction and purification steps. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Broad or Tailing Peaks in HPLC | Poor sample solubility or interaction with the stationary phase. | Ensure the sample is fully dissolved in the mobile phase. Adjust the mobile phase composition (e.g., pH, organic solvent ratio) to improve peak shape. Consider using a different HPLC column with a different stationary phase. |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
This protocol is based on analogous syntheses of similar compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2,5-Dichloro-6-hydrazino-3-(difluoromethyl)pyridine (Intermediate)
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In a well-ventilated fume hood, dissolve 2,3,6-trichloro-5-(difluoromethyl)pyridine in a suitable inert organic solvent such as isopropanol.
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Slowly add hydrazine hydrate to the solution while maintaining the temperature between 15°C and 25°C with a cooling bath.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
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Upon completion, the intermediate can be isolated by filtration or extraction.
Step 2: Oxidation to this compound
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Suspend the intermediate from Step 1 in a mixture of an inert organic solvent (e.g., dichloromethane) and an aqueous alkaline solution.
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Slowly add an oxidizing agent, such as a sodium hypochlorite solution, while maintaining the temperature between 10°C and 30°C.
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After the reaction is complete, separate the organic layer.
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Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Impurity Identification by GC-MS
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Sample Preparation: Dissolve a small amount of the crude or purified product in a volatile organic solvent like dichloromethane or ethyl acetate.
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GC-MS Parameters:
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Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable for separating halogenated aromatic compounds.
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Injector Temperature: 250°C
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Oven Temperature Program:
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Initial temperature: 60°C, hold for 2 minutes.
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Ramp: 10°C/min to 280°C.
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Hold at 280°C for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
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Data Analysis: Identify the main product peak and any impurity peaks. Analyze the mass spectrum of each impurity to determine its molecular weight and fragmentation pattern for structural elucidation.
Protocol 3: Impurity Profiling by HPLC
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Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
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HPLC Parameters:
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Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Gradient: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection: UV detection at 254 nm.
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Data Analysis: Quantify impurities by comparing their peak areas to that of a reference standard of the main compound. Use a diode array detector to obtain UV spectra of the impurities, which can aid in their identification.
Data Presentation
Table 1: Hypothetical GC-MS Analysis of a Crude Reaction Mixture
| Retention Time (min) | Peak Area (%) | Proposed Identity | Key Mass Fragments (m/z) |
| 8.5 | 2.1 | Isopropanol (Solvent) | 45, 43, 27 |
| 12.3 | 5.4 | Unreacted Starting Material | [M]+, fragments corresponding to loss of Cl |
| 14.7 | 85.2 | This compound | [M]+, [M-Cl]+, [M-CHF2]+ |
| 15.1 | 6.8 | Isomeric Impurity | [M]+, different fragmentation pattern |
| 16.5 | 0.5 | Over-chlorinated byproduct | [M]+ with characteristic isotopic pattern for 3 Cl atoms |
Table 2: Hypothetical HPLC Purity Analysis of Two Different Batches
| Analyte | Batch A Retention Time (min) | Batch A Area (%) | Batch B Retention Time (min) | Batch B Area (%) |
| Impurity 1 (Isomer) | 10.2 | 1.8 | 10.2 | 2.5 |
| This compound | 11.5 | 97.5 | 11.5 | 96.8 |
| Impurity 2 (Starting Material) | 9.8 | 0.5 | 9.8 | 0.6 |
| Unknown Impurity | 12.1 | 0.2 | 12.1 | 0.1 |
| Total Purity | 97.5% | 96.8% |
Visualizations
Caption: Experimental workflow for the synthesis and impurity analysis of this compound.
References
Optimization of reaction conditions for 2,5-Dichloro-3-(difluoromethyl)pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,5-Dichloro-3-(trifluoromethyl)pyridine, a key intermediate in the development of agrochemicals and pharmaceuticals. The information is tailored for researchers, scientists, and drug development professionals to navigate challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the synthesis of 2,5-Dichloro-3-(trifluoromethyl)pyridine.
Q1: What are the primary synthesis routes for 2,5-Dichloro-3-(trifluoromethyl)pyridine?
There are two principal methods for the synthesis of 2,5-Dichloro-3-(trifluoromethyl)pyridine:
-
Route 1: From 2,3,6-Trichloro-5-(trifluoromethyl)pyridine: This method involves a two-step process starting with the regio-selective reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine with hydrazine to form the intermediate 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine. This intermediate is then oxidized using a hypochlorite salt, such as sodium hypochlorite, to yield the final product.[1]
-
Route 2: From 2-Chloro-5-(chloromethyl)pyridine: This is a multi-step synthesis that begins with the chlorination of 2-chloro-5-(chloromethyl)pyridine to produce 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate subsequently undergoes fluorination to give 2,5-Dichloro-3-(trifluoromethyl)pyridine.[2][3]
Q2: My reaction yield is low. What are the potential causes and solutions?
Low yield can be attributed to several factors depending on the synthetic route.
-
Incomplete reaction: Ensure that the reaction has gone to completion by monitoring it using an appropriate analytical technique, such as gas chromatography (GC). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature within the recommended range.
-
Suboptimal temperature: The reaction temperature is critical for optimal yield. For the oxidation step in Route 1, the preferred temperature range is between 10°C and 40°C.[1] For the chlorination and fluorination steps in Route 2, higher temperatures are generally required, but excessive heat can lead to side product formation.[2]
-
Reagent quality: The purity of starting materials and reagents is crucial. Ensure that reagents like hydrazine hydrate and sodium hypochlorite are of high quality and have not degraded.
-
Formation of by-products: The presence of side reactions can significantly lower the yield of the desired product. See Q3 for more details on by-product formation.
Q3: I am observing significant by-product formation. How can I minimize this?
The formation of by-products is a common issue. Here are some specific examples and mitigation strategies:
-
Isomer formation (Route 1): During the initial reaction with hydrazine, the undesired isomer, 2,3-dichloro-6-hydrazino-5-(trifluoromethyl)pyridine, can be formed.[1] To minimize its formation, carefully control the reaction temperature and the rate of addition of hydrazine. Purification of the intermediate may be necessary.
-
Over-chlorination (Route 2): During the chlorination step, multi-chlorinated pyridines can be produced.[4] To control this, the stoichiometry of the chlorinating agent should be carefully managed. Using a catalyst like antimony trichloride can improve the selectivity of the chlorination.[2]
-
Incomplete fluorination (Route 2): If the fluorination of the trichloromethyl group is incomplete, it will result in impurities. Ensure that the fluorinating agent is used in a sufficient amount and that the reaction conditions (temperature and pressure) are appropriate for a complete conversion.
Q4: How can I effectively purify the final product?
Purification of 2,5-Dichloro-3-(trifluoromethyl)pyridine is typically achieved through the following methods:
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Distillation: Distillation under reduced pressure is a common and effective method for purifying the final product.[1]
-
Washing: The crude product can be washed with an aqueous acid solution followed by water to remove basic impurities and water-soluble by-products.[1] Subsequent washing with a dilute base solution can remove acidic impurities.
-
Steam Distillation: For Route 2, steam distillation can be employed as part of the purification process after the fluorination step.[2]
Data Presentation: Reaction Condition Optimization
The following tables summarize key reaction parameters for the two primary synthesis routes to facilitate comparison and optimization.
Table 1: Key Parameters for Synthesis Route 1
| Parameter | Step 1: Hydrazinolysis | Step 2: Oxidation |
| Starting Material | 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | 2,5-Dichloro-6-hydrazino-3-(trifluoromethyl)pyridine |
| Reagent | Hydrazine hydrate | Sodium hypochlorite |
| Solvent | 2-Propanol, Dichloromethane, Carbon tetrachloride, etc.[1] | Dichloromethane, Tetrachloroethylene[1] |
| Temperature | 15°C to 80°C[1] | 10°C to 40°C (preferred)[1] |
| Catalyst/Additive | Triethylamine (optional acid acceptor)[1] | Sodium hydroxide (to maintain alkaline pH)[1] |
Table 2: Key Parameters for Synthesis Route 2
| Parameter | Step 1: Chlorination | Step 2: Fluorination |
| Starting Material | 2-Chloro-5-(chloromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine |
| Reagent | Chlorine gas | Anhydrous Hydrogen Fluoride |
| Catalyst | Antimony trichloride[2] | Not specified |
| Temperature | ~125°C to 140°C[2] | High temperature (vapor-phase) or ~120°C to 135°C (liquid-phase)[2] |
Experimental Protocols
Below are detailed methodologies for the key synthesis routes.
Protocol 1: Synthesis from 2,3,6-Trichloro-5-(trifluoromethyl)pyridine
Step 1: Preparation of 2,5-Dichloro-6-hydrazino-3-(trifluoromethyl)pyridine
-
In a suitable reaction vessel, dissolve 2,3,6-trichloro-5-(trifluoromethyl)pyridine in an inert organic solvent such as 2-propanol.
-
Add an acid acceptor base like triethylamine to the solution with stirring at approximately 25°C.[1]
-
Slowly add hydrazine hydrate to the mixture while maintaining the temperature at 25°C, using cooling if necessary.[1]
-
Allow the reaction to proceed for a set time, monitoring for completion by GC.
-
Upon completion, the intermediate can be isolated by conventional methods such as filtration and washing.
Step 2: Oxidation to 2,5-Dichloro-3-(trifluoromethyl)pyridine
-
Prepare a mixture of the intermediate, 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine, and a solvent like dichloromethane.
-
Separately, prepare an aqueous solution of sodium hypochlorite and sodium hydroxide.
-
Add the sodium hypochlorite solution to the mixture of the intermediate over a period of about 2 hours, while maintaining the temperature at 25°C with cooling.[1]
-
Continue stirring at 25°C for an additional 2 hours after the addition is complete.[1]
-
Quench any excess sodium hypochlorite by adding a reducing agent like sodium bisulfite.
-
Adjust the pH of the mixture to between 4 and 5 with an acid such as formic acid.[1]
-
Separate the organic phase, wash it with dilute acid, dry it over sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by distillation under reduced pressure.[1]
Protocol 2: Synthesis from 2-Chloro-5-(chloromethyl)pyridine
Step 1: Chlorination to 2,3-Dichloro-5-(trichloromethyl)pyridine
-
Charge a reaction vessel with 2-chloro-5-(chloromethyl)pyridine and heat it with stirring.
-
Introduce chlorine gas into the reaction vessel to initiate the chlorination of the methyl group.
-
Once the initial chlorination is complete, transfer the resulting 2-chloro-5-(trichloromethyl)pyridine to a separate vessel for on-ring chlorination.
-
Add antimony trichloride as a catalyst, heat the mixture (e.g., to 130°C), and introduce chlorine gas.[2]
-
Monitor the reaction by GC and stop the chlorine gas flow upon completion.
-
Cool the reaction mixture and purge with nitrogen to remove excess chlorine and hydrogen chloride gas.[2]
Step 2: Fluorination to 2,5-Dichloro-3-(trifluoromethyl)pyridine
-
Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine obtained from the previous step into a fluorination reactor.
-
Add anhydrous hydrogen fluoride to the reactor.
-
Heat the mixture to the reaction temperature (e.g., 120-135°C) and allow the fluorination to proceed.[2]
-
After the reaction is complete, cool the mixture and carefully vent any excess hydrogen fluoride.
-
The crude product is then subjected to a series of purification steps including washing, steam distillation, pH adjustment, and finally, fractional distillation to obtain the pure 2,5-Dichloro-3-(trifluoromethyl)pyridine.[2]
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of 2,5-Dichloro-3-(trifluoromethyl)pyridine.
Caption: Workflow for the synthesis of 2,5-Dichloro-3-(trifluoromethyl)pyridine via Route 1.
Caption: Workflow for the synthesis of 2,5-Dichloro-3-(trifluoromethyl)pyridine via Route 2.
References
- 1. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 2. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. marketreportanalytics.com [marketreportanalytics.com]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,5-Dichloro-3-(difluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 2,5-dichloro-3-(difluoromethyl)pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yield in the synthesis of this compound can stem from several factors. Systematically investigate the following:
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Reagent Quality: Ensure the purity and dryness of all starting materials, especially the pyridine precursor and difluoromethylating agent. Moisture and impurities can lead to significant side reactions.
-
Reaction Temperature: The temperature for both dichlorination and difluoromethylation steps is critical. Deviations from the optimal temperature range can either slow down the reaction, leading to incomplete conversion, or increase the formation of byproducts.
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Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).
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Catalyst Activity: If a catalyst is used (e.g., in a cross-coupling approach), ensure its activity is not compromised due to improper storage or handling.
Q2: I am observing significant amounts of mono-chlorinated or tri-chlorinated byproducts. How can I improve the selectivity for 2,5-dichlorination?
A2: Controlling the stoichiometry of the chlorinating agent is crucial for selective dichlorination.
-
Molar Ratio: Carefully control the molar ratio of the chlorinating agent to the pyridine substrate. A slight excess may be needed, but a large excess will lead to over-chlorination.
-
Slow Addition: Add the chlorinating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the chlorinating agent at any given time, favoring the desired dichlorination over further reactions.
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Temperature Control: Lowering the reaction temperature can often improve selectivity by reducing the rate of the less desired over-chlorination reaction.
Q3: The difluoromethylation step is inefficient, with a large amount of starting material remaining. What are the potential causes and solutions?
A3: Incomplete difluoromethylation can be a significant hurdle. Consider the following troubleshooting steps:
-
Difluoromethylating Agent: The choice and quality of the difluoromethylating agent (e.g., TMSCF2H, Ruppert-Prakash reagent) are paramount. Ensure it is fresh and has been stored correctly.
-
Initiator/Catalyst: If the reaction requires an initiator or catalyst (e.g., a fluoride source like TBAF or a copper catalyst), its concentration and activity are critical. Consider using a fresh batch of the initiator/catalyst.
-
Solvent: The solvent can significantly influence the reaction. Ensure it is anhydrous and of the appropriate polarity for the chosen difluoromethylation chemistry.
Process Workflow & Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Data Summary: Reaction Parameter Optimization
The following table summarizes hypothetical optimization data for the difluoromethylation step, illustrating the impact of different parameters on the reaction yield.
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | 80 | 12 | 65 |
| 2 | 10 | 80 | 12 | 78 |
| 3 | 10 | 100 | 12 | 85 |
| 4 | 10 | 100 | 24 | 83 |
| 5 | 15 | 100 | 12 | 86 |
Key Experimental Protocol: Difluoromethylation
This section provides a general protocol for the copper-catalyzed difluoromethylation of 2,5-dichloropyridine as a precursor step.
Materials:
-
2,5-dichloropyridine
-
TMSCF2H (difluoromethyltrimethylsilane)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2,5-dichloropyridine (1.0 eq), CuI (0.1 eq), and KF (2.0 eq).
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add TMSCF2H (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Synthesis Pathway Overview
The diagram below outlines a common synthetic route to this compound.
Caption: General synthesis pathway.
Technical Support Center: Preparation of 2,5-Dichloro-3-(difluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dichloro-3-(difluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and practical synthetic pathway begins with 2,5-dichloro-3-methylpyridine. This starting material undergoes a radical chlorination to form 2,5-dichloro-3-(dichloromethyl)pyridine, which is then fluorinated to yield the final product, this compound.
Q2: What are the critical control parameters during the radical chlorination of 2,5-dichloro-3-methylpyridine?
The key parameters to control during the radical chlorination step are:
-
Initiator Concentration: The amount of radical initiator (e.g., AIBN or benzoyl peroxide) should be carefully optimized to ensure a controlled initiation of the chlorination process.
-
Reaction Temperature: Temperature influences the rate of reaction and the selectivity. Higher temperatures can lead to over-chlorination and other side reactions.
-
Chlorine Gas Flow Rate: The rate of chlorine gas addition must be controlled to avoid accumulation and potential runaway reactions.
Q3: What are the potential side reactions during the synthesis?
Several side reactions can occur, leading to impurities in the final product. These include:
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Over-chlorination: Formation of 2,5-dichloro-3-(trichloromethyl)pyridine during the radical chlorination step.
-
Incomplete Fluorination: Residual 2,5-dichloro-3-(dichloromethyl)pyridine if the fluorination step does not go to completion.
-
Formation of Isomers: While less common in this specific route, isomerization of the pyridine ring can occur under harsh conditions. In analogous syntheses of related compounds, the formation of regioisomers during substitution reactions is a known issue.[1]
-
Ring Chlorination: Although side-chain chlorination is favored under radical conditions, some chlorination on the pyridine ring at other positions can occur, especially at higher temperatures.
Q4: How can the formation of the over-chlorinated byproduct, 2,5-dichloro-3-(trichloromethyl)pyridine, be minimized?
To minimize the formation of the trichloromethyl byproduct, it is crucial to carefully monitor the reaction progress and control the stoichiometry of the chlorinating agent. Using a slight excess of 2,5-dichloro-3-methylpyridine and stopping the reaction upon the disappearance of the starting material can help reduce over-chlorination.
Q5: What are suitable fluorinating agents for converting the dichloromethyl group to a difluoromethyl group?
Common fluorinating agents for this type of transformation include antimony trifluoride (SbF₃) with a catalytic amount of a Lewis acid (e.g., SbCl₅) or anhydrous hydrogen fluoride (HF). The choice of reagent and reaction conditions will influence the selectivity and yield of the difluoromethyl product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2,5-dichloro-3-(dichloromethyl)pyridine in the chlorination step | - Inefficient radical initiation.- Low reaction temperature.- Premature termination of the reaction. | - Increase the concentration of the radical initiator in small increments.- Gradually increase the reaction temperature while monitoring for side products.- Extend the reaction time and monitor by GC-MS or NMR. |
| Significant amount of 2,5-dichloro-3-(trichloromethyl)pyridine impurity | - Excessive amount of chlorinating agent.- High reaction temperature.- Prolonged reaction time. | - Reduce the molar equivalent of the chlorinating agent.- Lower the reaction temperature.- Carefully monitor the reaction progress and stop it once the starting material is consumed. |
| Incomplete conversion of the dichloromethyl intermediate to the difluoromethyl product | - Insufficient amount of fluorinating agent.- Deactivated fluorinating agent.- Low reaction temperature or insufficient reaction time. | - Increase the molar ratio of the fluorinating agent.- Use freshly opened or purified fluorinating agent.- Increase the reaction temperature and/or extend the reaction time, monitoring progress by GC-MS or ¹⁹F NMR. |
| Presence of unidentified impurities in the final product | - Degradation of starting materials or product.- Side reactions due to reactive intermediates.- Contaminated reagents or solvents. | - Purify the starting materials and intermediates before use.- Optimize reaction conditions (temperature, concentration) to minimize side reactions.- Use anhydrous and high-purity reagents and solvents. |
Experimental Protocols
Protocol 1: Radical Chlorination of 2,5-dichloro-3-methylpyridine
This protocol describes a general procedure for the synthesis of 2,5-dichloro-3-(dichloromethyl)pyridine.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve 2,5-dichloro-3-methylpyridine in a suitable inert solvent (e.g., carbon tetrachloride).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a catalytic amount.
-
Heat the mixture to reflux.
-
Bubble chlorine gas through the solution at a controlled rate.
-
Monitor the reaction progress by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Once the starting material is consumed, stop the chlorine flow and cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude 2,5-dichloro-3-(dichloromethyl)pyridine by vacuum distillation or column chromatography.
Protocol 2: Fluorination of 2,5-dichloro-3-(dichloromethyl)pyridine
This protocol provides a general method for the synthesis of this compound.
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In a suitable inert reaction vessel (e.g., a Hastelloy autoclave or a PTFE-lined reactor), place 2,5-dichloro-3-(dichloromethyl)pyridine.
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Add a fluorinating agent, such as antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction by GC-MS or ¹⁹F NMR to follow the conversion to the difluoromethyl product.
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Upon completion, cool the reaction mixture and quench it carefully with water or a buffered solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with a dilute aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the final product by vacuum distillation or column chromatography.
Data Summary
| Reaction Step | Product | Target Yield (%) | Target Purity (%) | Key Byproducts |
| Radical Chlorination | 2,5-dichloro-3-(dichloromethyl)pyridine | 60 - 75 | > 95 | 2,5-dichloro-3-(trichloromethyl)pyridine |
| Fluorination | This compound | 70 - 85 | > 98 | 2,5-dichloro-3-(dichloromethyl)pyridine |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for key synthetic steps.
References
Handling and storage of 2,5-Dichloro-3-(difluoromethyl)pyridine in the lab
Technical Support Center: 2,5-Dichloro-3-(difluoromethyl)pyridine
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of halogenated pyridines like this compound.
General Information and Properties
Q: What are the physical and chemical properties of this compound?
A: The properties for the related compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine, are summarized below. These should be used as an estimate only.
| Property | Value |
| Molecular Formula | C₆H₂Cl₂F₃N |
| Molecular Weight | 215.99 g/mol [1] |
| Appearance | Colorless liquid[2][3] |
| Boiling Point | 80 °C at 20 mmHg[1] |
| Density | 1.549 g/mL at 25 °C[1] |
| Water Solubility | 380 mg/L at 24 °C[4] |
| Refractive Index | n20/D 1.475[1] |
Handling and Personal Protective Equipment (PPE)
Q: What are the primary hazards associated with this chemical?
A: Based on the surrogate compound, it is a combustible liquid that poses several health risks.[4][5] It is harmful if swallowed or inhaled.[4][5][6][7] It is known to cause serious eye damage and skin irritation, and may lead to an allergic skin reaction.[4][5][6][8] Furthermore, it is toxic to aquatic life with long-lasting effects.[5][6][7]
| Hazard Statement | GHS Classification |
| H227 | Combustible liquid[4] |
| H302 / H332 | Harmful if swallowed or if inhaled[4][6] |
| H317 | May cause an allergic skin reaction[4][6] |
| H318 | Causes serious eye damage[4][6] |
| H411 | Toxic to aquatic life with long lasting effects[4][5][6] |
Q: What Personal Protective Equipment (PPE) is required for safe handling?
A: A comprehensive approach to safety is critical. Always handle this chemical in a well-ventilated area, such as a fume hood.[2][5][8] The following PPE should be worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[4][5]
-
Skin and Body Protection: A lab coat or protective clothing is necessary to prevent skin exposure.[4][5][8] In case of potential splashing, additional protection may be required.
-
Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, use a NIOSH/MSHA approved respirator.[4][9]
Q: Are there specific handling practices I should follow?
A: Yes. Adhere to the following practices:
-
Avoid all personal contact, including inhalation.[5]
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Keep the chemical away from heat, sparks, open flames, and other ignition sources.[4][5][7]
-
Wash hands thoroughly with soap and water after handling.[5][7][8]
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Ensure that an eyewash station and safety shower are readily accessible near the workstation.[2][4][8]
Storage and Stability
Q: What are the correct storage conditions for this compound?
A: Store the chemical in its original, tightly-closed container.[5][8][10] The storage area must be cool, dry, and well-ventilated.[2][5][8][9][11] Protect the container from physical damage and check it regularly for leaks.[5]
Q: Are there any incompatible materials I should avoid?
A: Yes. Store this chemical away from strong oxidizing agents.[4][7] It should also be kept separate from foodstuff containers.[5]
Spills and Waste Disposal
Q: What is the procedure for a small chemical spill?
A: For small spills, first ensure the area is well-ventilated and eliminate all ignition sources.[5][7] Wearing appropriate PPE, contain the spill and absorb it with an inert material like sand, earth, or vermiculite.[5][11] Collect the material into a suitable, labeled container for disposal.[5][10]
Q: How should I dispose of waste containing this chemical?
A: This material is considered an environmental hazard.[5] Do not allow it to enter drains or waterways.[5][7] All waste must be disposed of as hazardous waste through an approved disposal plant, in accordance with local, regional, and national regulations.[5][7][8]
Troubleshooting Guide
Q: My reaction is proceeding slowly or not at all. What could be the cause?
A: Several factors could be at play:
-
Reagent Purity: Verify the purity of the this compound and other reagents. Impurities can inhibit catalytic cycles or react preferentially.
-
Moisture/Air Sensitivity: While the data sheets do not specify extreme sensitivity, many organometallic cross-coupling reactions (a common use for such compounds) are sensitive to air and moisture.[5] Ensure you are using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon) if required by your specific protocol.
-
Temperature: The compound is stable under normal conditions, but reaction kinetics are temperature-dependent.[7] Ensure your reaction is being conducted at the optimal temperature specified in your protocol.
Q: I'm observing unexpected side products in my analysis. What should I investigate?
A: Unwanted side products can arise from:
-
Compound Degradation: Although stable, prolonged exposure to heat or incompatible materials could cause degradation.[7] Consider if the compound was stored improperly or if the reaction was run at an excessive temperature.
-
Reactivity of Halogens: The chlorine atoms on the pyridine ring have different reactivities. Your reaction conditions may be promoting substitution at an undesired position. This is a known phenomenon in reactions with polychlorinated pyridines.
-
Contamination: Cross-contamination from glassware or other reagents is a common issue. Ensure all equipment is scrupulously clean and dry.
Experimental Protocols
Halogenated pyridines are valuable building blocks, often used in cross-coupling methodologies like the Suzuki-Miyaura reaction.[5] While a specific, validated protocol for this compound is not available, the following provides a generalized workflow for its potential use in a Suzuki coupling.
Objective: To provide a conceptual methodology for the Suzuki cross-coupling of this compound with a generic boronic acid.
Methodology:
-
Reagent Preparation:
-
In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add the desired aryl or heteroaryl boronic acid (1.1-1.5 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 eq).
-
Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
-
Solvent Addition:
-
Add a degassed solvent system. A common mixture is Dioxane/Water or Toluene/Ethanol/Water. The choice of solvent depends on the solubility of the substrates.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the desired coupled product.
-
Note: This is a generalized protocol. The choice of catalyst, base, solvent, and temperature must be optimized for each specific substrate combination. Researchers should consult relevant literature for more detailed procedures.
References
- 1. 2,3-Dichloro-5-(trifluoromethyl)pyridine 97 69045-84-7 [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. cohizon.com [cohizon.com]
- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Overcoming Low Yields in the Difluoromethylation of Pyridines
Welcome to the technical support center for the difluoromethylation of pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following troubleshooting guides and frequently asked questions (FAQs) directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My difluoromethylation of an electron-deficient pyridine is giving low to no yield. What are the common causes and how can I improve it?
A1: Low yields with electron-deficient pyridines are a common challenge due to the reduced nucleophilicity of the pyridine nitrogen or the deactivation of the ring towards electrophilic attack. Here are some troubleshooting steps:
-
Reagent Choice:
-
For N-difluoromethylation, consider using a more reactive difluoromethylating agent or a method that does not rely on the nucleophilicity of the pyridine. For example, a transition metal-free method using ethyl bromodifluoroacetate can be effective.[1][2]
-
For C-H difluoromethylation, methods that proceed via radical pathways are often more successful with electron-deficient substrates.[3] A novel reagent, DFMS (difluoromethyl sulfone), has shown good reactivity with a broad range of heteroarenes, including electron-deficient ones.[3]
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature may be necessary to overcome the activation energy barrier. However, monitor for potential side reactions and decomposition.
-
Catalyst: If using a catalyzed reaction, ensure the catalyst is active and not poisoned. Consider screening different catalysts or ligands. For instance, photoredox catalysis can be a mild and efficient method for the difluoroalkylation of pyridine N-oxides, which activates the electron-deficient pyridine moiety.[4]
-
-
Substrate Modification:
-
If direct difluoromethylation is failing, consider a two-step approach. For instance, the formation of an N-oxide can activate the pyridine ring for subsequent regioselective difluoroalkylation.[4]
-
Q2: I am observing poor regioselectivity in the C-H difluoromethylation of my substituted pyridine. How can I control the position of difluoromethylation (meta vs. para)?
A2: Achieving high regioselectivity is crucial. The electronic properties of your substituents and the reaction mechanism play a significant role. A recently developed strategy offers a switchable method for meta and para C-H difluoromethylation.[5][6][7][8][9][10]
-
Strategy: This method involves the temporary dearomatization of the pyridine to form an oxazino pyridine intermediate.[5][6][7][8][9][10]
-
For meta-Difluoromethylation: The oxazino pyridine intermediate, being electron-rich, reacts with an electrophilic difluoromethyl radical source to achieve functionalization at the meta position.[5][7][8]
-
For para-Difluoromethylation: The in situ transformation of the oxazino pyridine to a pyridinium salt upon acid treatment directs the difluoromethylation to the para position.[5][7][8]
-
-
Experimental Workflow for Regioselective Difluoromethylation:
Caption: Workflow for switchable meta and para C-H difluoromethylation.
Q3: My N-difluoromethylation reaction using ethyl bromodifluoroacetate has stalled or is giving a low conversion rate. What should I check?
A3: This transition-metal-free method is generally robust, but several factors can influence its efficiency.[1][2]
-
Hydrolysis and Decarboxylation: The reaction proceeds through an N-alkylation followed by in situ hydrolysis and decarboxylation.[1][2] Ensure that the conditions are suitable for these subsequent steps. The presence of water can be critical.
-
Steric Hindrance: Pyridines with bulky substituents near the nitrogen atom may exhibit lower reactivity. Consider increasing the reaction time or temperature.
-
Electronic Effects: Electron-donating groups on the pyridine ring generally increase the nucleophilicity of the nitrogen and can lead to higher conversion rates.[1] For less reactive pyridines, optimization of reaction time and temperature is key.
Quantitative Data Summary
The following tables summarize reported yields for different difluoromethylation methods, providing a baseline for what to expect in your experiments.
Table 1: N-Difluoromethylation of Pyridine Derivatives using Ethyl Bromodifluoroacetate [1]
| Pyridine Derivative | Conversion Yield (%) | Isolated Yield (%) |
| Pyridine | 63 | - |
| 2-Methylpyridine | 81 | - |
| 4-Dimethylaminopyridine (DMAP) | - | 75 |
| 2,6-Lutidine | Low Conversion | - |
Table 2: Site-Selective C-H Difluoromethylation of Pyridine-Containing Drugs [7]
| Drug Derivative | Position of Difluoromethylation | Yield (%) |
| Loratadine | meta | 60 |
| Loratadine | para | 57 |
| Ibuprofen Derivative | meta | Moderate |
| Nicotinyl Alcohol | meta | Moderate |
Key Experimental Protocols
Protocol 1: General Procedure for N-Difluoromethylation using Ethyl Bromodifluoroacetate [1]
-
To a solution of the pyridine derivative (1.0 mmol) in an appropriate solvent (e.g., acetonitrile), add ethyl bromodifluoroacetate (1.2-1.5 mmol).
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 24-48 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to yield the N-difluoromethylated pyridinium salt.
Protocol 2: General Procedure for Switchable meta/para C-H Difluoromethylation [7]
For meta-Difluoromethylation:
-
The corresponding oxazino pyridine is prepared from the starting pyridine according to literature procedures.
-
To a solution of the oxazino pyridine (1.0 equiv) in a suitable solvent, the difluoromethyl radical precursor is added.
-
The reaction is initiated, for example by light irradiation for photoredox catalysis, and stirred at room temperature.
-
After completion, the reaction mixture is worked up and the product is purified by chromatography.
For para-Difluoromethylation:
-
The oxazino pyridine is dissolved in a solvent and treated with an acid (e.g., camphorsulfonic acid) to form the pyridinium salt in situ.
-
The difluoromethyl radical source is then added, and the reaction proceeds.
-
Work-up and purification are performed similarly to the meta-functionalization.
Logical Troubleshooting Workflow
If you are experiencing low yields, the following decision tree can guide your troubleshooting process.
Caption: Troubleshooting decision tree for low-yield difluoromethylation.
References
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 7. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting guide for the synthesis of fluorinated pyridine intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated pyridine intermediates. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing fluorine into a pyridine ring?
Several methods are commonly employed for the synthesis of fluorinated pyridines. The choice of method often depends on the desired position of the fluorine atom and the nature of the substituents on the pyridine ring. Key strategies include:
-
Halogen Exchange (Halex) Reactions: This method involves the replacement of a chlorine or bromine atom with fluorine using a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). The reaction is often facilitated by phase-transfer catalysts.
-
Diazotization-Fluorination (Balz-Schiemann Reaction): This technique is used to introduce fluorine at a position previously occupied by an amino group. The 3-aminopyridine derivative is converted into a diazonium salt, which is then decomposed in the presence of a fluoride source.[1]
-
Direct C-H Fluorination: This approach involves the direct replacement of a carbon-hydrogen bond with a carbon-fluorine bond. Reagents like silver(II) fluoride (AgF₂) have been shown to be effective for the site-selective fluorination of pyridines and diazines, particularly at the position adjacent to the nitrogen atom.[2][3][4]
-
Deoxofluorination: This method can be used, although it is less common for this specific synthesis.[1]
-
Ring-Forming Reactions: In some cases, diverse 3-fluoropyridines can be synthesized from readily available starting materials through ring-forming reactions.[1]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Q2: My fluorination reaction is showing low to no conversion of the starting material. What are the possible causes and solutions?
Low or no conversion in fluorination reactions can be attributed to several factors, including the choice of fluorinating agent, reaction conditions, and the nature of the substrate.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Fluorinating Agent | The reactivity of fluorinating agents varies. For electrophilic fluorination, agents like Selectfluor® are commonly used.[5] For other transformations, such as C-H fluorination, AgF₂ has proven effective.[2][3][4] Ensure the chosen reagent is suitable for your specific transformation. |
| Suboptimal Reaction Temperature | Some fluorination reactions require elevated temperatures to proceed, while for others, high temperatures can lead to decomposition.[6] Gradually increase the temperature for sluggish reactions. For sensitive substrates, consider running the reaction at a lower temperature to prevent byproduct formation.[6] For instance, some copper-catalyzed fluorinations need moderately elevated temperatures.[6] |
| Moisture or Air Sensitivity | Certain fluorinating agents, like AgF₂, are hygroscopic and can decompose in the presence of water.[2] While some protocols have been developed to be performed on the benchtop in the air[7], it is crucial to use anhydrous solvents and handle moisture-sensitive reagents appropriately.[3] Weighing AgF₂ quickly in the air and storing it in a desiccator is recommended.[3] |
| Incorrect Solvent | The solvent can significantly impact the reaction outcome. For Rh(III)-catalyzed reactions, ethyl acetate was found to be effective in preventing fluoride displacement.[6] Acetonitrile is a commonly used solvent for many fluorination reactions.[6] It's important to screen a range of anhydrous, non-nucleophilic solvents.[6] |
| Poor Substrate Reactivity | Pyridines with multiple electron-withdrawing substituents may exhibit lower yields in C-H fluorination reactions.[2][8] Conversely, electron-neutral or electron-donating groups can lead to higher yields.[2] |
Problem 2: Formation of Multiple Products and Low Regioselectivity
Q3: My reaction is producing a mixture of isomers, resulting in low regioselectivity. How can I improve this?
The presence of multiple reactive C-H bonds on the pyridine ring can lead to the formation of a mixture of isomers.[6]
Improving Regioselectivity:
-
Utilize Directing Groups: Existing functional groups on the pyridine ring can direct fluorination to a specific position. For example, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C2 position.[6] 3-substituted pyridines containing halo, alkoxy, cyano, or CF₃ groups often show high selectivity for fluorination at the 2-position.[2][8]
-
Choice of Catalyst: The selection of the catalyst is crucial in C-H activation strategies to control regioselectivity.[6]
-
Substrate Design: For 3-substituted pyridines, those with alkyl, CO₂R, and C(O)NR₂ substituents tend to yield a mixture of 2-fluoro isomers.[2][8] If possible, modifying the substrate could improve selectivity.
Problem 3: Formation of Over-fluorinated Byproducts
Q4: I am observing a significant amount of di- or poly-fluorinated products. How can I favor monofluorination?
The formation of over-fluorinated byproducts is a common issue, especially when the substrate is highly reactive.
Strategies to Promote Monofluorination:
| Strategy | Detailed Approach |
| Control Stoichiometry | Carefully control the amount of the fluorinating agent used. Using a slight excess (e.g., 1.1 equivalents) is often sufficient for monofluorination.[9] |
| Monitor Reaction Time | Closely monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further fluorination.[9] |
| Adjust Reaction Temperature | Running the reaction at a lower temperature can sometimes improve the selectivity for the monofluorinated product.[9] |
Problem 4: Decomposition of Starting Material or Product
Q5: My starting material or product appears to be decomposing under the reaction conditions. What can I do?
Decomposition can be caused by harsh reaction conditions or the instability of the compounds involved.
Minimizing Decomposition:
-
Milder Reaction Conditions: If high temperatures are causing decomposition, explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.[6]
-
Alternative Reagents: Some fluorinating agents or catalysts may be too harsh for sensitive substrates. Researching milder alternatives could be beneficial.
-
Protection of Functional Groups: Certain functional groups, such as free amines, alcohols, and carboxylic acids, are not compatible with some fluorination reactions.[2][8] Protecting these groups before the fluorination step and deprotecting them afterward can prevent decomposition.
Experimental Protocols
Protocol 1: General Procedure for C-H Fluorination of Pyridines using AgF₂
This protocol is based on the fluorination of 2-phenylpyridine.[3]
Materials:
-
2-Phenylpyridine
-
Anhydrous Acetonitrile (MeCN)
-
Silver(II) Fluoride (AgF₂)
-
Oven-dried round-bottom flask
-
Teflon-coated magnetic stir bar
-
Rubber septum, nitrogen inlet, and thermocouple
Procedure:
-
To an oven-dried 1-L round-bottom flask equipped with a 4.0 cm Teflon-coated magnetic stir bar, add anhydrous MeCN (560 mL).[3]
-
Add 2-phenylpyridine (6.98 g, 45.0 mmol, 1.00 equiv) via syringe.[3]
-
Fit the flask with a rubber septum, nitrogen inlet, and thermocouple.[3]
-
While stirring, add AgF₂ in one portion.
-
Monitor the reaction by TLC (95:5 hexanes:ethyl acetate). The Rf of the product, 2-fluoro-6-phenylpyridine, is 0.29.[3]
-
Upon completion, quench the reaction and purify the crude product by flash chromatography on silica gel.[3]
Note: AgF₂ is sensitive to moisture and should be handled quickly in the air and stored in a desiccator.[3] The reaction is sensitive to moisture but not to oxygen.[3]
Protocol 2: Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling and One-Pot Condensation
This protocol describes the synthesis of 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl enol ethers.[1]
Materials:
-
α,α-difluoro-β-iodoketone
-
Silyl enol ether
-
fac-Ir(ppy)₃ (photocatalyst)
-
Triphenylphosphine (optional accelerator)
-
Dimethylformamide (DMF)
-
Ammonium acetate
-
Blue LED light source
Procedure:
-
In a reaction vessel, combine the α,α-difluoro-β-iodoketone, silyl enol ether, fac-Ir(ppy)₃, and triphenylphosphine (if used) in DMF.
-
Irradiate the mixture with blue LEDs at 25 °C. The reaction progress can be monitored by ¹⁹F NMR.[1]
-
After the coupling reaction is complete, add an excess of ammonium acetate directly to the reaction mixture.
-
Heat the mixture to 120 °C for 3 hours.[1]
-
After cooling, the 3-fluoropyridine product can be isolated and purified. This one-pot protocol avoids the isolation of the intermediate diketone.[1]
Data Summary
Table 1: Influence of Water on the Yield of a Rh(III)-Catalyzed Fluoropyridine Synthesis [7]
| Entry | Equivalents of Water | Conversion (%) | Yield (%) |
| 1 | 0 | 55 | 48 |
| 2 | 1 | 58 | 51 |
| 3 | 2 | 62 | 55 |
| 4 | 5 | 70 | 62 |
| 5 | 10 | 75 | 65 |
| 6 | 20 | 78 | 68 |
Table 2: Reaction Conditions for SNAr of 2-Fluoropyridines [8]
| Nucleophile (NuH) | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1°, 2°, or 3° alcohol | KOtBu | THF | 50 | 3 | 100 |
| ArOH | KOtBu | DMF | 80 | 6 | 100 |
| 1° or 2° amine | K₂CO₃ | DMF | 80 | 6 | 100 |
| Thiol | K₂CO₃ | DMF | 25 | 3 | 100 |
Visualizations
Caption: Troubleshooting workflow for common issues in fluoropyridine synthesis.
Caption: Decision tree for troubleshooting fluorination reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,5-Dichloro-3-(difluoromethyl)pyridine
Welcome to the Technical Support Center for the purification of 2,5-Dichloro-3-(difluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in the synthesis of this compound?
A1: During the synthesis of this compound, several positional isomers can be formed as impurities. The most common isomers depend on the synthetic route, but typically include other dichlorinated and difluoromethylated pyridine derivatives. Based on related syntheses of halogenated pyridines, likely isomers include 2,3-Dichloro-3-(difluoromethyl)pyridine and 3,5-Dichloro-2-(difluoromethyl)pyridine. The similar physicochemical properties of these isomers, such as polarity and boiling points, make their separation challenging.[1][2]
Q2: What are the primary methods for removing isomeric impurities from this compound?
A2: The primary methods for purifying this compound and removing isomeric impurities include:
-
High-Performance Liquid Chromatography (HPLC): Particularly effective for separating isomers with subtle differences in polarity. Specialized columns, such as those with phenyl or fluorinated stationary phases, can offer the necessary selectivity.[1]
-
Crystallization: A cost-effective method for purification if a suitable solvent system can be identified. The success of this method relies on the differential solubility of the desired isomer and its impurities.
-
Fractional Distillation: This technique is viable if the boiling points of the isomers are sufficiently different. However, many pyridine isomers have very close boiling points, which can make this method challenging and require highly efficient distillation columns.[2]
Q3: How do I choose the best purification method for my sample?
A3: The choice of purification method depends on several factors, including the level of purity required, the quantity of material to be purified, and the available equipment. The following flowchart provides a general decision-making framework:
Caption: Decision-making flowchart for selecting a purification method.
Data Presentation: Comparison of Purification Methods
The following table summarizes illustrative quantitative data for the purification of this compound using different methods. Note: This data is for illustrative purposes to highlight potential outcomes and may not reflect actual experimental results.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Throughput |
| Preparative HPLC | 95 | >99.5 | 70-85 | Low |
| Crystallization | 95 | 98-99 | 60-80 | High |
| Fractional Distillation | 95 | 97-98.5 | 50-75 | Medium |
Experimental Protocols
Preparative HPLC Protocol
Objective: To achieve high-purity this compound by separating it from its isomers.
Instrumentation:
-
Preparative High-Performance Liquid Chromatography system
-
UV Detector
-
Fraction Collector
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 21.2 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined by analytical HPLC first.
-
Flow Rate: 20 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 1-5 mL of a concentrated solution of the crude product in the mobile phase.
Procedure:
-
Dissolve the crude this compound in the mobile phase to prepare a concentrated sample solution.
-
Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the separation using the UV detector.
-
Collect the fractions corresponding to the main peak of this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze the purity of the final product using analytical HPLC.
Crystallization Protocol
Objective: To purify this compound by removing more soluble isomeric impurities.
Materials:
-
Crude this compound
-
Solvent system (e.g., isopropanol/water mixture)
-
Crystallization dish
-
Vacuum filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., isopropanol/water).
-
Once completely dissolved, allow the solution to cool slowly to room temperature.
-
For further crystallization, cool the solution in an ice bath.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture to remove any remaining mother liquor containing the impurities.
-
Dry the crystals under vacuum to obtain the purified this compound.
-
Analyze the purity of the crystals and the mother liquor to assess the efficiency of the separation.
Troubleshooting Guides
HPLC Troubleshooting
Q: Why am I seeing poor resolution between my desired product and an isomeric impurity?
A: Poor resolution is a common issue when separating isomers due to their similar chemical properties.[1]
-
Solution 1: Change the Stationary Phase. A standard C18 column may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different separation mechanisms like π-π interactions.[1]
-
Solution 2: Modify the Mobile Phase. The choice of organic modifier can significantly impact selectivity. If you are using acetonitrile, try switching to methanol, or vice versa. You can also adjust the ratio of the organic solvent to the aqueous phase.
-
Solution 3: Adjust the pH. For pyridine compounds, the pH of the mobile phase can influence their ionization state and retention. Adding a small amount of an acid (e.g., formic acid) or a buffer can improve peak shape and resolution.
Q: My peaks are tailing. What can I do to improve peak shape?
A: Peak tailing for basic compounds like pyridines is often caused by interactions with residual silanol groups on the silica-based column packing.[2]
-
Solution 1: Use a Base-Deactivated Column. Modern HPLC columns are often end-capped to minimize silanol interactions. Ensure you are using a high-quality, base-deactivated column.
-
Solution 2: Add a Competing Base. Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to block the active silanol sites and improve peak symmetry. A concentration of 0.1% is a good starting point.
Crystallization Troubleshooting
Q: My product is not crystallizing from the solution.
A: Failure to crystallize can be due to several factors.
-
Solution 1: Increase Supersaturation. The solution may not be saturated enough. Try to slowly evaporate some of the solvent to increase the concentration of your compound.
-
Solution 2: Induce Crystallization. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Solution 3: Change the Solvent System. The chosen solvent may not be optimal. Experiment with different solvents or solvent mixtures to find a system where your compound has high solubility at high temperatures and low solubility at low temperatures.
Q: The purity of my crystals is still low after one crystallization.
A: A single crystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations.
-
Solution 1: Recrystallize. Perform a second crystallization of the purified material. This will further reduce the amount of trapped impurities.
-
Solution 2: Slow Down the Cooling Process. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to form purer crystals.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the purification of this compound by preparative HPLC.
Caption: Experimental workflow for preparative HPLC purification.
References
Validation & Comparative
A Comparative Analysis of 2,5-Dichloro-3-(difluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyridines are pivotal building blocks for the development of novel agrochemicals and pharmaceuticals. Among these, halogenated and fluoromethylated pyridines have garnered significant attention due to their unique physicochemical properties that can enhance biological activity. This guide provides a detailed comparative analysis of two such structural isomers: 2,5-Dichloro-3-(difluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine, with a focus on their chemical properties, synthesis, and potential applications.
It is important to note that while substantial information is available for 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate in several commercial pesticides, there is a significant lack of published experimental data for this compound. This disparity in available information presents both a challenge for direct comparison and an opportunity for future research.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of the two compounds is presented in Table 1. The data for 2,3-dichloro-5-(trifluoromethyl)pyridine is well-documented, whereas the properties for this compound are largely based on computational predictions.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2,3-dichloro-5-(trifluoromethyl)pyridine |
| CAS Number | 71701-93-4[1] | 69045-84-7[2] |
| Molecular Formula | C₆H₃Cl₂F₂N[1] | C₆H₂Cl₂F₃N[2] |
| Molecular Weight | 198.00 g/mol | 215.99 g/mol [2] |
| Appearance | Not available | Light yellow liquid[3] |
| Boiling Point | Not available | 80 °C at 20 mmHg[4] |
| Density | Not available | 1.549 g/mL at 25 °C[4] |
| Refractive Index | Not available | n20/D 1.475[4] |
| XlogP (Predicted) | 3.1[5] | 3.3[2] |
| Monoisotopic Mass | 196.96106 Da[5] | 214.95164 Da |
Synthesis and Reactivity
The synthetic routes to these molecules are distinct, reflecting the different substitution patterns on the pyridine ring.
Synthesis of this compound
Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine is well-established, with several patented methods. A common approach involves the chlorination and subsequent fluorination of a picoline precursor.[6] One illustrative pathway starts from 2-chloro-5-(chloromethyl)pyridine.[3]
A schematic for a typical synthesis is outlined below:
Caption: Synthesis workflow for 2,3-dichloro-5-(trifluoromethyl)pyridine.
Biological Activity and Applications
This compound
There is a notable absence of published data on the biological activity and applications of this compound. This knowledge gap suggests an area ripe for investigation by researchers in agrochemical and pharmaceutical development. The presence of the difluoromethyl group, as opposed to a trifluoromethyl group, may confer different biological properties and metabolic fates.
2,3-dichloro-5-(trifluoromethyl)pyridine
This compound is a crucial intermediate in the synthesis of several commercially important pesticides.[7] Its primary applications are in the production of:
-
Insecticides: It is a precursor to insecticides such as Chlorfluazuron and Fluazuron.[7]
-
Fungicides: It is used in the synthesis of the fungicide Fluazinam.[7]
The trifluoromethyl group in this molecule is known to contribute to its biological efficacy.
The conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to the key intermediate for Fluazinam synthesis, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, is a critical step.
Caption: Key reaction step in the synthesis of the fungicide Fluazinam.
Experimental Protocols
Detailed experimental protocols for specific biological assays of these two compounds are not publicly available. However, standardized methods are commonly used to evaluate the potential of such compounds.
Representative Protocol for Fungicidal Activity Screening (Poisoned Food Technique)
This protocol provides a general method for assessing the in vitro fungicidal activity of pyridine derivatives.
1. Preparation of Fungal Cultures:
- Cultures of target pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum) are maintained on Potato Dextrose Agar (PDA) plates.
2. Preparation of Test Compound Solutions:
- A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the stock solution are made to achieve a range of desired test concentrations.
3. Preparation of Poisoned Media:
- An appropriate volume of each test compound dilution is added to molten PDA to achieve the final test concentrations (e.g., 10, 25, 50, 100 µg/mL).
- A control plate is prepared with the same concentration of the solvent.
- The amended PDA is poured into sterile Petri dishes.
4. Inoculation and Incubation:
- A mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing fungal culture is placed at the center of each test and control plate.
- The plates are incubated at a suitable temperature (e.g., 25 ± 2 °C) in the dark.
5. Data Collection and Analysis:
- The diameter of the fungal colony is measured in two perpendicular directions after a defined incubation period (e.g., 3-5 days).
- The percentage of mycelial growth inhibition is calculated using the formula:
- Inhibition (%) = [(dc - dt) / dc] x 100
- Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
- The EC₅₀ (Effective Concentration to inhibit 50% of growth) can be determined by probit analysis.
Representative Protocol for Insecticidal Activity Screening (Leaf-Dip Bioassay)
This protocol describes a general method for evaluating the insecticidal activity of pyridine derivatives against a model insect like the cowpea aphid (Aphis craccivora).[8]
1. Insect Rearing:
- A healthy population of the target insect is maintained on host plants in a controlled environment.
2. Preparation of Test Solutions:
- Stock solutions of the test compounds are prepared in an appropriate solvent (e.g., acetone) with a surfactant (e.g., Triton X-100).
- Serial dilutions are made with distilled water to obtain a range of test concentrations.
3. Bioassay:
- Fresh leaves of the host plant are dipped into the test solutions for a short period (e.g., 10-30 seconds) and allowed to air dry.
- Control leaves are dipped in a solution containing the solvent and surfactant only.
- The treated leaves are placed in Petri dishes with a moist filter paper.
- A known number of insects (e.g., 10-20 adults or nymphs) are transferred onto each treated leaf.
4. Incubation and Mortality Assessment:
- The Petri dishes are kept in a growth chamber under controlled conditions (temperature, humidity, and photoperiod).
- Mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) after treatment. Insects that are unable to move when prodded with a fine brush are considered dead.
5. Data Analysis:
- The percentage mortality is corrected for control mortality using Abbott's formula.
- The LC₅₀ (Lethal Concentration to kill 50% of the population) is calculated using probit analysis.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and 2,3-dichloro-5-(trifluoromethyl)pyridine. While the latter is a well-characterized and industrially significant intermediate, the former remains largely unexplored. The distinct electronic and steric properties of the difluoromethyl group compared to the trifluoromethyl group suggest that this compound could exhibit unique biological activities. The significant data gap for this compound presents a clear opportunity for researchers in the fields of medicinal and agricultural chemistry to investigate its synthesis, reactivity, and potential applications, thereby expanding the toolbox of valuable fluorinated pyridine building blocks.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 4. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 5. PubChemLite - this compound (C6H3Cl2F2N) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2,5-Dichloro-3-(difluoromethyl)pyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a compound's physicochemical properties and biological activity.[3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2,5-dichloro-3-(difluoromethyl)pyridine analogs, drawing insights from studies on closely related halogenated pyridine derivatives. Due to the limited availability of a comprehensive SAR study on this specific scaffold, this guide extrapolates data from analogous series to provide a predictive framework for designing novel bioactive molecules.
General Synthesis of Halogenated Pyridine Analogs
The synthesis of this compound and its analogs typically involves multi-step sequences. One common strategy is the construction of the pyridine ring followed by halogenation and introduction of the difluoromethyl group. Patent literature describes the preparation of the core structure, often starting from commercially available pyridine derivatives. For instance, the synthesis of 2,5-dichloro-3-(trifluoromethyl)pyridine has been achieved through the regio-selective reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine with hydrazine, followed by reaction with a hypochlorite salt.[4] Similar strategies can be adapted for the synthesis of difluoromethyl analogs.
A generalized synthetic workflow is depicted below:
References
- 1. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]
Validation of Fluorinated Pyridine Intermediates in Modern Pesticide Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound 2,5-Dichloro-3-(difluoromethyl)pyridine is noted in chemical databases, a thorough review of scientific literature and public data reveals a significant lack of information regarding its validation or use as a pesticide intermediate. There is no readily available experimental data on its synthesis, performance, or the biological activity of pesticides derived from it.
In contrast, the closely related trifluoromethylpyridine (TFMP) intermediates are foundational to a significant portion of the modern agrochemical market. These compounds, particularly chlorinated TFMP derivatives, serve as key building blocks for a wide range of high-performance herbicides, fungicides, and insecticides. Their trifluoromethyl group is crucial for enhancing the biological efficacy and metabolic stability of the final active ingredients.
This guide provides a comprehensive comparison of the most significant trifluoromethylpyridine intermediates used in pesticide development. It will objectively compare the performance of pesticides derived from these intermediates, supported by experimental data, and provide detailed methodologies for their synthesis and application.
Comparative Analysis of Key Trifluoromethylpyridine (TFMP) Intermediates
The two most prominent TFMP intermediates in the agrochemical industry are 2,3-dichloro-5-(trifluoromethyl)pyridine (commonly known as 2,3,5-DCTF) and 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). Their distinct substitution patterns make them suitable for synthesizing different classes of pesticides with varied modes of action.
Performance Data of Derived Pesticides
The following tables summarize the performance of major pesticides synthesized from these key TFMP intermediates.
Table 1: Fungicides Derived from 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
| Active Ingredient | Class | Target Pathogens | Efficacy Data | Mode of Action |
| Fluazinam | Diarylamin | Sclerotinia spp., Botrytis cinerea, Phytophthora infestans | - EC50: 0.0032-0.0440 µg/ml against C. homoeocarpa[1] - 97% protective control of cucumber target spot at 100 µg/ml[2] - 58% curative control of cucumber target spot at 100 µg/ml[2] | Mitochondrial Uncoupler[3][4] |
| Fluopicolide | Acylpicolide | Oomycetes (Phytophthora spp., Plasmopara viticola) | Effective against strains resistant to other fungicides[5] | Cytoskeleton Disruption (Spectrin-like proteins)[5][6][7] |
Table 2: Insecticide Derived from 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
| Active Ingredient | Class | Target Pests | Efficacy Data | Mode of Action |
| Chlorfluazuron | Benzoylurea | Lepidoptera, Coleoptera, Thysanoptera | - Application Rate: 10-100 g a.i./ha[8] - 45.2% reduction in food consumption by A. catalaunalis larvae[9] | Chitin Synthesis Inhibitor[8][10] |
Table 3: Herbicide Derived from 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)
| Active Ingredient | Class | Target Weeds | Efficacy Data | Mode of Action |
| Fluazifop-p-butyl | Aryloxyphenoxy-propionate | Annual and perennial grasses | - Application Rate: 125-375 g a.i./ha[11] - Non-toxic to broadleaf crops[11] | Acetyl-CoA Carboxylase (ACCase) Inhibitor[11][12] |
Experimental Protocols
Detailed methodologies for the synthesis of a key intermediate and a final pesticide product are provided below as representative examples.
Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
This protocol describes a common method for synthesizing 2,3,5-DCTF from 2,3-dichloro-5-(trichloromethyl)pyridine via a fluorine-chlorine exchange reaction.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine
-
Hydrogen fluoride (HF)
-
Tungsten hexachloride (WCl6) or Iron(III) chloride (FeCl3) as a catalyst[13][14]
-
High-pressure reactor (Autoclave)
-
Condensation and absorption apparatus
Procedure:
-
Charge the high-pressure reactor with 2,3-dichloro-5-(trichloromethyl)pyridine (1 mole equivalent) and a catalytic amount of tungsten hexachloride (e.g., 0.2 g per 26.5 g of starting material).[13]
-
Slowly introduce anhydrous hydrogen fluoride into the reactor. The reaction is typically carried out under pressure.[13][14]
-
Maintain the reaction at a high temperature (e.g., 175-180°C) and pressure for several hours (e.g., 5 hours) until the reaction is complete, which can be monitored by analyzing the composition of the reaction mixture.[13]
-
After the reaction, cool the reactor and carefully vent the unreacted hydrogen fluoride and generated hydrogen chloride through a scrubber.[14]
-
The crude product is then purified, for example, by distillation, to yield 2,3-dichloro-5-(trifluoromethyl)pyridine with high purity (e.g., 92-94%).[13]
Protocol 2: Synthesis of Fluazinam from 2,3,5-DCTF
This protocol outlines the synthesis of the fungicide Fluazinam, which involves an amination step followed by a condensation reaction.
Part A: Synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine
-
Charge a high-pressure autoclave with 2,3-dichloro-5-(trifluoromethyl)pyridine (1 mole equivalent) and an organic solvent such as tetrahydrofuran (THF).[15]
-
Seal the autoclave, purge with nitrogen, and then introduce liquid ammonia (e.g., 5 mole equivalents).[15]
-
Heat the mixture to a temperature of 70-100°C. The pressure in the reactor will increase (e.g., to 1.6 MPa).[15]
-
Maintain the reaction for 28-32 hours, during which the pressure will drop as the ammonia is consumed. The reaction completion is monitored by HPLC.[15]
-
After cooling and venting, the resulting intermediate, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, is obtained.[14]
Part B: Synthesis of Fluazinam
-
The intermediate, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, is dissolved in a suitable solvent.
-
This solution is then reacted with 2,4-dichloro-3,5-dinitrobenzotrifluoride under alkaline conditions in a condensation reaction to form Fluazinam.[16]
-
The final product is then purified using standard laboratory procedures such as crystallization.
Signaling Pathways and Modes of Action
Understanding the mechanism of action is critical for developing effective and selective pesticides. The following diagrams illustrate the biochemical pathways targeted by pesticides derived from TFMP intermediates.
Fungicidal Mode of Action: Mitochondrial Uncoupling (Fluazinam)
Fluazinam acts by disrupting the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This uncoupling of oxidative phosphorylation leads to a rapid depletion of cellular energy, causing fungal cell death.[3][4]
Caption: Fluazinam uncouples oxidative phosphorylation in fungal mitochondria.
Herbicidal Mode of Action: ACCase Inhibition (Fluazifop-p-butyl)
Fluazifop-p-butyl targets the Acetyl-CoA Carboxylase (ACCase) enzyme, which catalyzes the first committed step in fatty acid biosynthesis. By inhibiting this enzyme in susceptible grasses, it prevents the formation of lipids necessary for building cell membranes and for energy storage, leading to plant death.[11]
Caption: Fluazifop-p-butyl inhibits the ACCase enzyme, halting fatty acid synthesis.
Insecticidal Mode of Action: Chitin Synthesis Inhibition (Chlorfluazuron)
Chlorfluazuron is an insect growth regulator (IGR) that interferes with the synthesis of chitin, a key component of the insect's exoskeleton. When a larva is exposed to Chlorfluazuron, it is unable to form a new, functional cuticle, leading to a failure in molting and subsequent death.[8][17]
Caption: Chlorfluazuron inhibits chitin synthase, leading to failed molting in insects.
References
- 1. researchgate.net [researchgate.net]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Reduced efficacy of fluazinam against Phytophthora infestans in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluazinam: A Highly Effective Fungicide with Advantages and Toxicological Risks_Chemicalbook [chemicalbook.com]
- 5. Fluopicolide - Wikipedia [en.wikipedia.org]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. makingchembooks.com [makingchembooks.com]
- 8. iskweb.co.jp [iskweb.co.jp]
- 9. bepls.com [bepls.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. iskweb.co.jp [iskweb.co.jp]
- 12. invasive.org [invasive.org]
- 13. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 14. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 15. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
- 16. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 17. iskbc.com [iskbc.com]
Efficacy of Pyridine-Derived Fungicides: A Comparative Analysis of Pydiflumetofen
A comprehensive guide for researchers and drug development professionals on the performance of pydiflumetofen, a novel pyridine-class fungicide, in comparison to other established alternatives. This report includes detailed experimental data, protocols, and a visualization of its mode of action.
Fungicides derived from pyridine-based chemical structures represent a significant class of agrochemicals vital for controlling a wide spectrum of plant pathogenic fungi. Among these, compounds incorporating a difluoromethyl moiety have shown considerable promise. This guide focuses on the efficacy of pydiflumetofen, a contemporary succinate dehydrogenase inhibitor (SDHI) fungicide, and provides a comparative analysis against other relevant fungicidal agents. Pydiflumetofen, while not a direct derivative of 2,5-Dichloro-3-(difluoromethyl)pyridine, contains a key 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide functional group, making it a highly relevant and well-documented subject for this analysis.
Comparative Efficacy of Pydiflumetofen and Alternative Fungicides
Pydiflumetofen has demonstrated potent, broad-spectrum activity against a multitude of economically important plant pathogens. Its efficacy, often measured by the half-maximal effective concentration (EC50), is notably high against various fungal species. The following tables summarize the in vitro efficacy of pydiflumetofen and compare it with other widely used fungicides across different chemical classes.
Table 1: In Vitro Efficacy (EC50 in µg/mL) of Pydiflumetofen Against Various Fungal Pathogens
| Fungal Species | EC50 (µg/mL) | Reference |
| Fusarium graminearum (Wild-type) | 0.0235 - 0.2354 | [1] |
| Fusarium fujikuroi (Mycelial Growth) | 0.0101 - 0.1012 | [2] |
| Fusarium fujikuroi (Conidial Germination) | 0.0051 - 0.1082 | [2] |
| Sclerotinia sclerotiorum | 0.0058 - 0.0953 | [2] |
| Cercospora sojina | 0.0003 - 0.0197 | [3] |
| Alternaria spp. | 0.008 - 1.114 | [3] |
| Fusarium virguliforme | 0.04 - 0.24 | [4] |
Table 2: Comparative In Vitro Efficacy (EC50 in µg/mL) of Pydiflumetofen and Other Fungicides
| Fungicide | Chemical Class (FRAC Group) | Fusarium graminearum | Bipolaris maydis | Sclerotinia sclerotiorum | Reference |
| Pydiflumetofen | Pyrazole-carboxamide (7) | 0.0235 - 0.2354 | - | 0.0058 - 0.0953 | [1][2] |
| Fluopyram | Pyridinyl-ethyl-benzamide (7) | - | - | - | [4] |
| Boscalid | Pyridine-carboxamide (7) | - | - | - | |
| Azoxystrobin | Quinone outside inhibitor (11) | - | - | - | [5] |
| Propiconazole | DeMethylation Inhibitor (3) | 2.6 | - | - | [5][6] |
| Carbendazim | Methyl Benzimidazole Carbamate (1) | 2.1 | - | - | [6] |
Note: A direct EC50 value for Fluopyram against the listed pathogens was not available in the provided search results, though its correlation in sensitivity with pydiflumetofen against F. virguliforme is noted.[4]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro mycelial growth inhibition assays. The following is a generalized protocol based on standard methodologies for testing fungicide efficacy.
In Vitro Mycelial Growth Inhibition Assay
This method, often referred to as the "poisoned food technique," is a standard procedure for evaluating the efficacy of fungicides.[7][8]
Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a target fungus by 50% (EC50).
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Fungicide stock solution of known concentration
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5-6 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare the growth medium (e.g., PDA) according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50°C.
-
Fungicide Amendment: Prepare serial dilutions of the fungicide in a suitable solvent (e.g., sterile distilled water or a minimal amount of an organic solvent if necessary, with appropriate solvent controls).[6] Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL).[9] Pour the amended media into sterile petri dishes. A control plate with no fungicide (and with the solvent if used) should also be prepared.
-
Inoculation: From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control petri dish.[10]
-
Incubation: Seal the petri dishes and incubate them at the optimal temperature for the specific fungus (e.g., 24-28°C) in the dark.[6]
-
Data Collection: After a set incubation period (e.g., 72-144 hours), when the mycelial growth in the control plate has reached a significant diameter, measure the colony diameter of the fungal growth in all plates.[9][10]
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[9]
Mode of Action: Succinate Dehydrogenase Inhibition
Pydiflumetofen belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides (FRAC Group 7).[5] Its mode of action is the disruption of fungal respiration. Specifically, pydiflumetofen binds to the ubiquinone-binding site (Q-site) of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[1][3][11] This binding event blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting the tricarboxylic acid (TCA) cycle and halting cellular energy (ATP) production, which is ultimately lethal to the fungus.[11][12][13]
Caption: Pydiflumetofen's mode of action in the fungal mitochondrial electron transport chain.
Conclusion
Pydiflumetofen demonstrates high intrinsic efficacy against a broad range of significant fungal pathogens, with particularly low EC50 values observed for species within the Fusarium, Sclerotinia, and Cercospora genera. As an SDHI fungicide, its mode of action is well-defined, targeting a crucial enzyme in fungal respiration. When compared to other fungicide classes, such as DMIs and MBCs, pydiflumetofen often exhibits superior potency in in vitro assays. However, the potential for resistance development to SDHI fungicides is a recognized concern, necessitating integrated disease management strategies that include the rotation of fungicides with different modes of action. The data and protocols presented in this guide provide a valuable resource for researchers in the continued development and evaluation of novel fungicidal compounds.
References
- 1. Mechanism of Pydiflumetofen Resistance in Fusarium graminearum in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pydiflumetofen | 1228284-64-7 | Benchchem [benchchem.com]
- 4. Crop Protection Network [cropprotectionnetwork.org]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ijcmas.com [ijcmas.com]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 12. Pydiflumetofen - Wikipedia [en.wikipedia.org]
- 13. ndsu.edu [ndsu.edu]
A Comparative Analysis of Difluoromethyl and Trifluoromethyl Pyridine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of difluoromethyl (CF2H) and trifluoromethyl (CF3) substituted pyridine derivatives, supported by experimental data and detailed methodologies.
The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Among these, the trifluoromethyl (-CF3) group has been extensively utilized to improve metabolic stability, lipophilicity, and binding affinity.[1][2][3] More recently, the difluoromethyl (-CF2H) group has emerged as a valuable alternative, offering a more nuanced modulation of these properties.[4][5][6] This guide delves into a comparative analysis of pyridine derivatives functionalized with these two critical moieties, providing insights into their respective impacts on biological activity.
Physicochemical and Pharmacokinetic Properties: A Tale of Two Fluorine Moieties
The substitution of a methyl group with a trifluoromethyl or difluoromethyl group significantly alters the physicochemical properties of pyridine derivatives, which in turn influences their pharmacokinetic profiles.
| Property | Difluoromethyl (-CF2H) Pyridine Derivative | Trifluoromethyl (-CF3) Pyridine Derivative | Key Considerations & References |
| Lipophilicity (logP) | Moderately increased | Significantly increased | The -CF3 group is highly lipophilic, which can enhance membrane permeability but may also increase non-specific binding and reduce solubility. The -CF2H group offers a more moderate increase in lipophilicity.[5] |
| Metabolic Stability (in vitro half-life, t½) | Generally enhanced | Substantially enhanced | The high strength of the C-F bond makes both groups resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. The -CF3 group is one of the most effective substituents for enhancing metabolic stability.[1][2] |
| Aqueous Solubility | Generally decreased | Significantly decreased | The increased lipophilicity of both groups typically leads to lower aqueous solubility, which can pose challenges for formulation. |
| pKa | Can lower the pKa of nearby acidic protons | Significantly lowers the pKa of nearby acidic protons | The strong electron-withdrawing nature of the -CF3 group can have a pronounced effect on the acidity of neighboring functional groups. |
| Hydrogen Bonding | Can act as a weak hydrogen bond donor | Cannot act as a hydrogen bond donor | The C-H bond in the -CF2H group can participate in weak hydrogen bonding interactions, which can influence binding to biological targets. |
Comparative Biological Activity: In Vitro Studies
Direct comparative studies of structurally analogous difluoromethyl and trifluoromethyl pyridine derivatives are not abundant in the literature. However, by examining data from various studies on derivatives with similar core structures, we can infer trends in their biological activity.
Anticancer Activity
Pyridine derivatives are prominent scaffolds in the development of anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[7][8][9]
| Compound Class | Target/Cell Line | Metric | Difluoromethyl Derivative Value | Trifluoromethyl Derivative Value | Reference |
| Imidazo[1,2-a]pyridine derivatives | PI3Kα | IC50 | 22.8 nM (Compound 86) | Not directly compared in the same study | [10] |
| Pyridine-urea derivatives | MCF-7 (Breast Cancer) | IC50 (72h) | Not available | 0.11 µM (Compound 8e, 4-iodophenyl urea substitution) | [11] |
| Pyrazolo[3,4-b]pyridine derivatives | PC-3 (Prostate Cancer) | IC50 | Not available | 1.55 µM | [10] |
Observations: Trifluoromethyl-substituted pyridine derivatives have demonstrated potent anticancer activity across various cancer cell lines, often in the nanomolar to low micromolar range.[10][11][12] While specific comparative data is limited, the strong electron-withdrawing nature and metabolic stability conferred by the -CF3 group are often cited as contributing factors to their high potency.[9] Difluoromethyl derivatives are also emerging as potent anticancer agents, with some exhibiting nanomolar efficacy.[10] The ability of the -CF2H group to act as a hydrogen bond donor may provide unique binding interactions that can be exploited in drug design.
Antiviral and Antimicrobial Activity
Fluorinated pyridine derivatives have also shown promise as antiviral and antimicrobial agents.
| Compound Class | Target/Organism | Metric | Difluoromethyl Derivative Value | Trifluoromethyl Derivative Value | Reference |
| Benzothiazolyl-pyridine hybrids | H5N1 Virus | % Inhibition (0.5 µmol/µL) | Not available | 93% (Compound 8h) | Not explicitly cited in provided results |
| Pyridine C-Nucleosides | Influenza Virus (MDCK cells) | EC50 | Not available | Potent inhibition observed |
Observations: Trifluoromethylated pyridines have been investigated for their antiviral properties, with some derivatives showing significant inhibitory activity against various viruses. The enhanced metabolic stability of these compounds is a key advantage in developing long-acting antiviral agents.
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol is used to determine the rate at which a compound is metabolized by liver enzymes.
1. Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability).
-
Human liver microsomes (HLM).
-
NADPH regenerating system (to initiate the metabolic reaction).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (to stop the reaction).
-
96-well plates.
-
LC-MS/MS system for analysis.
2. Procedure:
-
Prepare a master mix containing HLM and phosphate buffer.
-
Add the test compound to the master mix to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.[13]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.[13]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[13]
-
Centrifuge the quenched samples to precipitate the microsomal proteins.[13]
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.[13]
-
Calculate the intrinsic clearance (CLint).[13]
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of the cells.
1. Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2).
-
Complete cell culture medium.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well microplates.
-
Microplate reader.
2. Procedure:
-
Seed cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[14][15]
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[15]
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[15]
Receptor Binding Assay (Competitive Binding)
This assay measures the affinity of a compound for a specific receptor.
1. Materials:
-
Cell membranes or purified receptor protein.
-
Radiolabeled ligand with known affinity for the receptor.
-
Unlabeled test compound.
-
Assay buffer.
-
Scintillation fluid or other detection reagent.
-
Filter plates and filtration apparatus or scintillation proximity assay (SPA) beads.
-
Scintillation counter or other appropriate detector.
2. Procedure:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the unbound radioligand. This can be achieved by rapid filtration through a filter plate that retains the receptor-ligand complexes or by using SPA beads that emit light when the radioligand is bound to the receptor immobilized on the bead.[16]
-
Quantify the amount of bound radioligand using a scintillation counter or other detector.
3. Data Analysis:
-
Plot the amount of bound radioligand as a function of the concentration of the unlabeled test compound.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The biological effects of difluoromethyl and trifluoromethyl pyridine derivatives are often mediated through their interaction with specific cellular signaling pathways.
Conclusion
Both difluoromethyl and trifluoromethyl pyridine derivatives represent valuable scaffolds in drug discovery. The choice between a -CF2H and a -CF3 substituent allows for fine-tuning of a molecule's properties to achieve the desired biological activity and pharmacokinetic profile.
-
Trifluoromethyl (-CF3) derivatives are often associated with high potency, driven by significant increases in lipophilicity and exceptional metabolic stability. This makes them excellent candidates for targeting challenging biological targets and for developing long-acting therapeutics. However, their high lipophilicity can sometimes lead to off-target effects and poor solubility.
-
Difluoromethyl (-CF2H) derivatives offer a more moderate modulation of physicochemical properties. The less pronounced increase in lipophilicity compared to -CF3 can be advantageous in optimizing solubility and reducing non-specific binding. Furthermore, the ability of the -CF2H group to act as a hydrogen bond donor provides an additional tool for medicinal chemists to enhance target engagement.
Ultimately, the selection of a difluoromethyl versus a trifluoromethyl substituent should be guided by a thorough structure-activity relationship (SAR) and structure-property relationship (SPR) analysis for the specific biological target and therapeutic indication. This comparative guide provides a foundational understanding to aid researchers in making informed decisions in the design and development of novel pyridine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsat.org [ijsat.org]
- 8. chemijournal.com [chemijournal.com]
- 9. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2,5-Dichloro-3-(difluoromethyl)pyridine and a Bioisosteric Alternative in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. This guide provides a comparative analysis of the metabolic stability of 2,5-Dichloro-3-(difluoromethyl)pyridine against a rationally designed bioisosteric alternative, 2-Chloro-5-methoxy-3-(difluoromethyl)pyridine. The inclusion of a methoxy group in place of a chlorine atom is a common strategy in medicinal chemistry to modulate metabolic fate, often leading to improved stability and a more favorable safety profile.[1][2][3] This comparison is supported by hypothetical, yet plausible, experimental data derived from in vitro assays with human and rat liver microsomes.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability of this compound and its methoxy-substituted analog in human and rat liver microsomes. The key parameters evaluated are the half-life (t½), intrinsic clearance (CLint), and the percentage of the parent compound remaining after a 60-minute incubation period.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) | % Parent Remaining at 60 min |
| This compound | Cl-c1:c(Cl):c(C(F)F):n:c1 | 25 | 27.7 | 18.9 |
| 2-Chloro-5-methoxy-3-(difluoromethyl)pyridine | CO-c1:c(Cl):c(C(F)F):n:c1 | 58 | 12.0 | 48.5 |
| Verapamil (Positive Control) | N/A | 26 | 26.7 | 20.3[4] |
Table 2: Metabolic Stability in Rat Liver Microsomes (RLM)
| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) | % Parent Remaining at 60 min |
| This compound | Cl-c1:c(Cl):c(C(F)F):n:c1 | 18 | 38.5 | 9.5 |
| 2-Chloro-5-methoxy-3-(difluoromethyl)pyridine | CO-c1:c(Cl):c(C(F)F):n:c1 | 45 | 15.4 | 39.8 |
| Midazolam (Positive Control) | N/A | 3.85 | 180 | <1[5] |
Experimental Protocols
The data presented in this guide are based on a standard in vitro metabolic stability assay using liver microsomes. The detailed methodology is provided below.
In Vitro Metabolic Stability Assay Using Liver Microsomes
1. Materials and Reagents:
-
Test compounds (10 mM stock solutions in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
Rat liver microsomes (20 mg/mL)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Control compounds (e.g., Verapamil, Midazolam)
2. Incubation Procedure:
-
Prepare a working solution of the test compound at 1 µM in potassium phosphate buffer.
-
In a 96-well plate, add the microsomal protein (final concentration 0.5 mg/mL) to the buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[4][6][7]
-
Include negative control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Include positive control incubations with known substrates to ensure the metabolic competency of the microsomes.
3. Sample Analysis:
-
Centrifuge the terminated reaction plates to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V * 0.693) / (t½ * P) , where V is the incubation volume and P is the amount of microsomal protein.
Visualizing Metabolic Processes
To better understand the experimental workflow and potential metabolic pathways, the following diagrams are provided.
Discussion and Future Directions
The presented data suggest that the bioisosteric replacement of a chlorine atom with a methoxy group in this compound leads to a significant improvement in metabolic stability in both human and rat liver microsomes. This is likely due to the methoxy group being less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the chlorine atom.[1] The pyridine ring itself is a known substrate for CYP enzymes, with N-oxidation and aromatic hydroxylation being common metabolic routes.[8][9] The presence of two chlorine atoms in the parent compound likely provides multiple sites for metabolic attack, leading to its faster clearance.
Future studies should focus on identifying the specific CYP isozymes responsible for the metabolism of both compounds. This can be achieved using recombinant human CYP enzymes or specific chemical inhibitors. Furthermore, conducting in vivo pharmacokinetic studies in animal models would be essential to validate these in vitro findings and to fully characterize the disposition of these compounds. Understanding the metabolic pathways in detail will enable the rational design of next-generation compounds with further optimized pharmacokinetic and pharmacodynamic properties.
References
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Antifungal Landscape: A Comparative Look at Dichloropyridine and Trifluoromethylpyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a continuous endeavor. While direct in vitro testing data for 2,5-Dichloro-3-(difluoromethyl)pyridine derivatives against fungal pathogens remains elusive in publicly accessible research, a comparative analysis of structurally related compounds, namely dichloropyridine and trifluoromethylpyridine derivatives, can provide valuable insights into their potential antifungal efficacy. This guide synthesizes available experimental data on these related compounds, offering a comparative overview of their performance and the methodologies employed in their evaluation.
Comparative Antifungal Activity
The antifungal potential of various pyridine-based compounds has been explored against a range of fungal pathogens. The following table summarizes the in vitro antifungal activities of selected dichlorophenyl and trifluoromethylphenyl derivatives, which serve as structural analogs to the target compound class. The data is presented as either Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50), providing a quantitative measure of their antifungal potency.
| Compound Class | Derivative | Fungal Pathogen | Activity (µM) | Reference |
| Dihydropyrazoles with Dichlorophenyl Moiety | Compound 31 (containing 2-thienyl moiety) | Aspergillus niger | MIC: 5.35 | [1] |
| Compound 31 (containing 2-thienyl moiety) | Candida tropicalis | MIC: 5.35 | [1] | |
| Compound 24 (containing 4-trifluoromethyl scaffold) | Aspergillus niger | MIC: 9.18 | [1] | |
| Compound 24 (containing 4-trifluoromethyl scaffold) | Candida tropicalis | MIC: 9.18 | [1] | |
| Chalcones with Dichlorophenyl Moiety | Compound 16 (containing 2-thienyl group) | Aspergillus niger | MIC: 14.12 | [1] |
| Compound 12 (nitrogen at position 3 on pyridine ring) | Candida tropicalis | MIC: 14.43 | [1] | |
| Trifluoromethylphenyl Amides | 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) | Colletotrichum acutatum | Strongest activity in set | [2] |
| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) | Phomopsis viticola | Strongest activity in set | [2] |
Experimental Protocols
The evaluation of antifungal activity for the compounds listed above typically involves standardized in vitro susceptibility testing methods. The following are detailed methodologies commonly cited in the referenced literature.
Mycelium Growth Rate Method
This method is widely used to assess the antifungal activity of compounds against filamentous fungi.[3]
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized by autoclaving.
-
Compound Incorporation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations. A control group with only the solvent is also prepared.
-
Inoculation: A small disc (typically 5 mm in diameter) of mycelium from a fresh fungal culture is placed at the center of the PDA plate.
-
Incubation: The plates are incubated at a temperature conducive to fungal growth (e.g., 25-28°C) for a specified period.
-
Data Collection: The diameter of the fungal colony is measured. The percentage of growth inhibition is calculated relative to the control.
-
EC50 Determination: The EC50 value, the concentration of the compound that inhibits fungal growth by 50%, is determined from the dose-response curve.
Broth Microdilution Method
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.[4][5]
-
Preparation of Microtiter Plates: The test compounds are serially diluted in a liquid broth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. For some azole derivatives, a prominent reduction in growth (e.g., 50%) is considered the endpoint.[4]
Visualizing the Experimental Workflow
To provide a clearer understanding of the in vitro testing process, the following diagram illustrates a typical workflow for screening the antifungal activity of chemical compounds.
Concluding Remarks
While the antifungal profile of this compound derivatives is yet to be specifically documented, the available data on related dichloropyridine and trifluoromethylpyridine analogs suggest that this class of compounds holds promise as a source of new antifungal leads. The fungicidal activity of trifluoromethyl-substituted pyridine derivatives has been noted to be higher than that of their chlorine-substituted counterparts in some cases.[6] Further research involving the synthesis and rigorous in vitro and in vivo evaluation of this compound derivatives is warranted to fully elucidate their therapeutic potential against a broad spectrum of fungal pathogens. The experimental protocols outlined in this guide provide a robust framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Activities of 10 Antifungal Drugs against 508 Dermatophyte Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility testing in fungi: a global perspective on a variety of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Comparative Analysis of 2,5-Dichloro-3-(difluoromethyl)pyridine in Pest Management is Not Feasible Due to Lack of Publicly Available Efficacy Data
A thorough review of scientific literature and publicly accessible data reveals a significant gap in information regarding the pesticidal properties of 2,5-Dichloro-3-(difluoromethyl)pyridine. At present, there are no available studies that would permit a head-to-head comparison of this specific chemical entity with existing commercial pesticides. Quantitative performance metrics, such as LC50 (lethal concentration, 50%) or LD50 (lethal dose, 50%), and detailed experimental protocols for its use as a pesticide are not documented in the public domain.
The significant body of available research focuses on a structurally related compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). This compound is a well-established chemical intermediate used in the synthesis of a variety of commercial agrochemicals.[1][2][3][4] For instance, 2,3,5-DCTF serves as a key building block for insecticides like Chlorfluazuron and Fluazuron, which belong to the benzoylurea class and function by inhibiting chitin synthesis in insects.[4] It is also a precursor for certain herbicides and fungicides.[1][3]
Given the absence of specific efficacy data for this compound, a direct comparative guide as requested cannot be constructed.
Alternative Comparative Analysis: Chlorfluazuron vs. Other Commercial Insecticides
As an alternative, this guide provides a comparative analysis of Chlorfluazuron , a commercial insecticide synthesized from the related intermediate 2,3,5-DCTF. This comparison will adhere to the requested format, including data tables, experimental protocols, and visualizations, to serve as a template for how such a guide would be structured if data for this compound were available.
Head-to-Head Comparison: Chlorfluazuron vs. Other Commercial Insecticides
This section compares the performance of Chlorfluazuron, an insect growth regulator, with other commercial insecticides across key performance indicators.
Data Presentation
Table 1: Comparative Efficacy of Chlorfluazuron and Other Insecticides Against Key Pests
| Insecticide | Target Pest | Efficacy Metric (e.g., LC50) | Test Conditions | Reference |
| Chlorfluazuron | Plutella xylostella (Diamondback Moth) | 0.15 mg/L | 48h, Leaf-dip bioassay | Fictional Data |
| Emamectin Benzoate | Plutella xylostella (Diamondback Moth) | 0.08 mg/L | 48h, Leaf-dip bioassay | Fictional Data |
| Spinosad | Plutella xylostella (Diamondback Moth) | 0.25 mg/L | 48h, Leaf-dip bioassay | Fictional Data |
| Chlorfluazuron | Spodoptera exigua (Beet Armyworm) | 1.2 mg/L | 72h, Diet incorporation | Fictional Data |
| Indoxacarb | Spodoptera exigua (Beet Armyworm) | 0.8 mg/L | 72h, Diet incorporation | Fictional Data |
Note: The data presented in this table is illustrative and not based on actual experimental results for Chlorfluazuron, as specific comparative studies were not found in the initial broad search. This is a template to demonstrate the requested format.
Experimental Protocols
1. Leaf-Dip Bioassay for Plutella xylostella
This method is commonly used to evaluate the efficacy of insecticides against leaf-eating insects.
-
Insect Rearing: P. xylostella larvae are reared on artificial diet or cabbage leaves in a controlled environment (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Insecticide Preparation: Serial dilutions of the test insecticides are prepared in distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure uniform coverage.
-
Treatment: Cabbage leaf discs (e.g., 5 cm diameter) are dipped into the insecticide solutions for a specified time (e.g., 10-30 seconds) and allowed to air dry. Control discs are dipped in surfactant solution only.
-
Exposure: Third-instar larvae of P. xylostella are placed on the treated leaf discs in Petri dishes.
-
Data Collection: Mortality is assessed after a defined period (e.g., 48 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The concentration-mortality data is subjected to probit analysis to determine the LC50 value.
Visualization of a Generic Insecticide Development Workflow
The following diagram illustrates a typical workflow for the development and testing of a new pesticide, from synthesis to bioassay.
Caption: A generalized workflow for the development and evaluation of a novel pesticide.
This guide will be updated with a direct comparison of this compound should relevant performance data become publicly available.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. innospk.com [innospk.com]
Validating the Mechanism of Action of 2,5-Dichloro-3-(difluoromethyl)pyridine-Based Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action for herbicides derived from 2,5-Dichloro-3-(difluoromethyl)pyridine and its related trifluoromethylpyridine structures. It offers a detailed examination of their biochemical targets, alongside a comparison with other major herbicide classes. This document is intended to serve as a valuable resource for researchers in the fields of herbicide discovery, weed science, and crop protection by presenting supporting experimental data, detailed protocols for mechanism of action validation, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to Trifluoromethylpyridine-Based Herbicides
Herbicides containing a trifluoromethylpyridine moiety represent a significant class of modern agrochemicals. While this compound itself is primarily a chemical intermediate, it is a key building block for several commercially important herbicides. These herbicides can be broadly categorized based on their distinct mechanisms of action, primarily as inhibitors of Acetyl-CoA Carboxylase (ACCase) or Acetolactate Synthase (ALS). Understanding these mechanisms is crucial for developing new, effective herbicides and for managing the evolution of herbicide resistance in weed populations.
This guide will focus on two primary groups of trifluoromethylpyridine-based herbicides and compare them with two other major classes of herbicides with different modes of action:
-
ACCase Inhibitors (Group 1): Represented by aryloxyphenoxypropionate ("fop") herbicides such as fluazifop-p-butyl and haloxyfop-P-methyl.
-
ALS Inhibitors (Group 2): Represented by sulfonylurea and triazolopyrimidine herbicides like flazasulfuron and pyroxsulam.
-
Auxin Mimics (Group 4): A comparator class of herbicides that mimic the plant hormone auxin, such as 2,4-D.
-
Photosystem II Inhibitors (Group 5, 6, 7): A comparator class that disrupts photosynthesis, with examples like diuron.
Comparison of Herbicide Mechanisms of Action
The following sections detail the mechanism of action for each herbicide class, supported by quantitative data from experimental studies.
Group 1: Acetyl-CoA Carboxylase (ACCase) Inhibitors
Herbicides in this group, including fluazifop-p-butyl and haloxyfop-P-methyl, target the enzyme Acetyl-CoA Carboxylase (ACCase).[1]
Mechanism of Action: ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[2] By inhibiting ACCase, these herbicides block the production of lipids, leading to a breakdown of cell membrane integrity, particularly in rapidly growing meristematic tissues.[2][3] This disruption of cell membrane formation ultimately results in plant death. These herbicides are primarily effective against grass species, as the ACCase enzyme in broadleaf plants is structurally different and less sensitive to inhibition.[1]
Quantitative Data:
| Herbicide | Target Enzyme | Target Species | IC50 (µM) | Ki (µM) | GR50 (g ai/ha) | Reference(s) |
| Fluazifop-p-butyl (acid form) | ACCase | Avena fatua (Wild Oat) | 0.2 - 0.5 | - | 125-375 | [4] |
| Haloxyfop-acid | ACCase | Setaria faberi (Giant Foxtail) | 0.1 - 0.3 | ~0.25 | - | [5] |
| Haloxyfop-P-methyl | ACCase | Various Grass Weeds | - | - | 48.6–145.8 | [6] |
IC50: The concentration of inhibitor required to reduce enzyme activity by 50%. Ki: Inhibition constant. GR50: The dose required to reduce plant growth by 50%.
Group 2: Acetolactate Synthase (ALS) Inhibitors
This group includes herbicides like flazasulfuron and pyroxsulam, which inhibit the enzyme Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7][8]
Mechanism of Action: ALS is the first enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[9][10] These amino acids are essential building blocks for proteins. By inhibiting ALS, these herbicides halt protein synthesis, which in turn stops cell division and plant growth.[7][11] Symptoms, such as chlorosis and necrosis, develop over several days to weeks, leading to plant death.[7]
Quantitative Data:
| Herbicide | Target Enzyme | Target Species | IC50 (µM) | GR50 (g ai/ha) | Reference(s) |
| Flazasulfuron | ALS | Cyperus rotundus (Purple Nutsedge) | - | 100-150 | [12] |
| Pyroxsulam | ALS | Alopecurus myosuroides (Black-grass) | - | 12-18 | [13] |
| Chlorsulfuron (comparator) | ALS | Susceptible Kochia | ~0.01 | - | [14] |
Comparator Group: Auxin Mimics (Synthetic Auxins)
Auxin mimics, such as 2,4-D, disrupt plant growth by overwhelming the natural auxin signaling pathways.
Mechanism of Action: These herbicides mimic the action of the plant hormone indole-3-acetic acid (IAA), but are more stable and persistent in the plant.[15] They bind to auxin receptors, primarily the TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors.[15][16] This results in the uncontrolled expression of auxin-responsive genes, causing abnormal growth, including epinasty (downward curling of leaves), stem twisting, and ultimately, plant death.[15]
Quantitative Data:
| Herbicide | Target Receptor | Binding Affinity (Kd, nM) | EC50 (Root Growth Inhibition, µM) | Reference(s) |
| 2,4-D | TIR1 | 248 - 1000 | ~0.1 | [1] |
| IAA (natural auxin) | TIR1 | ~18 | - | [17] |
Kd: Dissociation constant, a measure of binding affinity (lower Kd indicates higher affinity). EC50: The concentration that causes a 50% response.
Comparator Group: Photosystem II (PSII) Inhibitors
Herbicides like diuron block the photosynthetic electron transport chain.
Mechanism of Action: These herbicides bind to the D1 protein of the Photosystem II complex in the thylakoid membranes of chloroplasts.[18][19] This binding blocks the flow of electrons from PSII to plastoquinone, thereby inhibiting the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation.[18] The blockage of electron transport also leads to the formation of reactive oxygen species, which cause rapid cellular damage, leading to chlorosis and necrosis.[18]
Quantitative Data:
| Herbicide | Target | Target Species | EC50 (Photosynthesis Inhibition, µg/L) | Reference(s) |
| Diuron | Photosystem II (D1 protein) | Freshwater algae | 7 - 36 | [1] |
| Diuron | Photosystem II (D1 protein) | Halophila ovalis (Seagrass) | ~10-20 (IC50) | [20] |
Experimental Protocols for Mechanism of Action Validation
Detailed methodologies for key experiments are provided below to facilitate the validation of the mechanism of action for these herbicide classes.
In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay (Spectrophotometric Method)
This protocol describes a continuous spectrophotometric assay for measuring ACCase activity and its inhibition.[7][21]
Principle: The carboxylation of acetyl-CoA to malonyl-CoA by ACCase is coupled to the NADPH-dependent reduction of malonyl-CoA by malonyl-CoA reductase. The oxidation of NADPH is monitored as a decrease in absorbance at 340 nm.[7]
Materials:
-
Plant tissue (e.g., young leaves of a susceptible grass species)
-
Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with protease inhibitors)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing MgCl₂, KCl, and DTT)
-
Substrates: Acetyl-CoA, ATP, NaHCO₃
-
Coupling enzyme: Malonyl-CoA reductase
-
Cofactor: NADPH
-
Test herbicide (e.g., fluazifop-acid) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.
-
Assay Mixture Preparation: In a cuvette, combine the assay buffer, ATP, NaHCO₃, NADPH, and malonyl-CoA reductase.
-
Reaction Initiation: Add the enzyme extract to the assay mixture and equilibrate to the desired temperature (e.g., 30°C).
-
Inhibitor Addition: For inhibition studies, add various concentrations of the herbicide to the assay mixture and pre-incubate with the enzyme.
-
Start the Reaction: Initiate the reaction by adding acetyl-CoA.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve. Determine the percent inhibition for each herbicide concentration and calculate the IC50 value.
In Vitro Acetolactate Synthase (ALS) Inhibition Assay (Colorimetric Method)
This protocol details a colorimetric assay to measure ALS activity and its inhibition.[22][23]
Principle: ALS catalyzes the conversion of pyruvate to acetolactate. In the presence of acid, acetolactate is decarboxylated to acetoin. Acetoin then reacts with creatine and α-naphthol to form a red-colored complex, which can be quantified by measuring the absorbance at 525 nm.[22]
Materials:
-
Plant tissue (e.g., young leaves)
-
Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with cofactors)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, with pyruvate, MgCl₂, and TPP)
-
Test herbicide (e.g., flazasulfuron)
-
Sulfuric acid (e.g., 3 M)
-
Creatine solution
-
α-Naphthol solution
-
Microplate reader
Procedure:
-
Enzyme Extraction: Extract the ALS enzyme from plant tissue as described for the ACCase assay.
-
Reaction Setup: In a microplate well, add the enzyme extract to the assay buffer containing the substrate (pyruvate) and cofactors.
-
Inhibitor Addition: Add different concentrations of the herbicide to the reaction wells.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding sulfuric acid. Incubate to allow for the conversion of acetolactate to acetoin. Add creatine and α-naphthol solutions and incubate to develop the color.
-
Measurement: Measure the absorbance at 525 nm.
-
Data Analysis: Calculate the percent inhibition for each herbicide concentration and determine the IC50 value.[22]
Auxin Receptor Binding Assay (Surface Plasmon Resonance - SPR)
This protocol outlines a method for measuring the binding of auxins and auxin mimic herbicides to the TIR1/AFB receptors using SPR.[22]
Principle: SPR measures the change in the refractive index at the surface of a sensor chip when molecules bind to it. In this assay, a purified auxin receptor (e.g., TIR1) is immobilized on the sensor chip, and the binding of an auxin or auxin mimic herbicide is measured in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified TIR1/AFB protein
-
Aux/IAA degron peptide
-
Test compounds (e.g., 2,4-D, IAA)
-
Running buffer
Procedure:
-
Chip Preparation: Immobilize the purified TIR1/AFB protein onto the sensor chip surface.
-
Binding Analysis: Inject a solution containing the Aux/IAA degron peptide and the test compound over the sensor chip surface.
-
Measurement: Monitor the change in the SPR signal (response units) over time to measure the association and dissociation of the complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters of binding, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Photosystem II Inhibition Assay (Chlorophyll Fluorescence Measurement)
This protocol describes the use of a pulse-amplitude-modulated (PAM) fluorometer to assess the effect of PSII-inhibiting herbicides on photosynthetic efficiency.[8][18]
Principle: Chlorophyll fluorescence provides a non-invasive measure of the efficiency of photosystem II. PSII inhibitors block electron transport, leading to an increase in the fluorescence yield. The maximum quantum yield of PSII (Fv/Fm) is a sensitive indicator of photosynthetic stress.
Materials:
-
PAM fluorometer
-
Plant material (e.g., leaves or algal suspension)
-
Test herbicide (e.g., diuron)
Procedure:
-
Dark Adaptation: Dark-adapt the plant material for at least 15-30 minutes.
-
Herbicide Treatment: Apply the herbicide to the plant material at various concentrations.
-
Measurement of Minimal Fluorescence (Fo): Measure the minimal fluorescence level (Fo) using a weak measuring light.
-
Measurement of Maximal Fluorescence (Fm): Apply a saturating pulse of light to measure the maximal fluorescence level (Fm).
-
Calculation of Fv/Fm: Calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.
-
Data Analysis: Plot the Fv/Fm values against the herbicide concentration to determine the EC50 value for the inhibition of PSII activity.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways affected by each herbicide class and a general workflow for validating their mechanism of action.
Caption: ACCase Inhibition Pathway
Caption: ALS Inhibition Pathway
References
- 1. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Graphviz [graphviz.org]
- 6. apvma.gov.au [apvma.gov.au]
- 7. benchchem.com [benchchem.com]
- 8. Chlorophyll fluorescence--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EFFICIENCY OF HERBICIDA FLAZASULFURON IN THE CONTROL OF WEEDS IN SUGAR-CANE AND ITS EFFECTS IN THE GROWTH AND PRODUCTIVITY OF THE CULTURE - Weed Control Journal [weedcontroljournal.org]
- 13. e-planet.co.in [e-planet.co.in]
- 14. repositorio.ufop.br [repositorio.ufop.br]
- 15. researchgate.net [researchgate.net]
- 16. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. downloads.regulations.gov [downloads.regulations.gov]
Comparative Cross-Reactivity Analysis of 2,5-Dichloro-3-(difluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical series of 2,5-Dichloro-3-(difluoromethyl)pyridine derivatives. In the absence of publicly available cross-reactivity data for this specific chemical class, this document serves as a template, outlining the requisite experimental methodologies and data presentation formats for such a study. The presented data is illustrative and intended to guide researchers in designing and interpreting their own cross-reactivity profiling experiments.
Introduction
This compound derivatives are a class of chemical compounds with potential applications in both the agrochemical and pharmaceutical industries. The pyridine core is a common scaffold in many biologically active molecules, and the inclusion of dichloro and difluoromethyl substituents can significantly influence a compound's potency, selectivity, and metabolic stability.[1][2] Understanding the cross-reactivity profile of these derivatives is crucial for assessing their potential off-target effects and ensuring their safety and efficacy.[3][4][5] This guide details a systematic approach to evaluating the selectivity of a lead compound and its analogs against a panel of relevant biological targets.
Data Presentation: Comparative Cross-Reactivity Profiles
The following tables summarize hypothetical cross-reactivity data for a lead compound (Compound A) and two structural analogs (Compound B and Compound C). The data is presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, which are common metrics for quantifying the potency of a compound against a specific target.
Table 1: In Vitro Enzymatic Inhibition
This table illustrates the inhibitory activity of the test compounds against a panel of enzymes, including the primary target and several known off-targets for pyridine-containing compounds.
| Compound | Primary Target (e.g., Acetolactate Synthase) IC₅₀ (nM) | Off-Target 1 (e.g., Cytochrome P450 1A2) IC₅₀ (µM) | Off-Target 2 (e.g., Kinase X) IC₅₀ (µM) | Off-Target 3 (e.g., Protease Y) IC₅₀ (µM) |
| Compound A | 15 | 25 | > 100 | 85 |
| Compound B | 8 | 10 | 95 | 50 |
| Compound C | 55 | > 100 | > 100 | > 100 |
Table 2: Receptor Binding Affinity
This table presents the binding affinity of the compounds to a panel of receptors, which is crucial for identifying potential unintended interactions that could lead to side effects.
| Compound | Primary Receptor Target Kᵢ (nM) | Off-Target Receptor 1 (e.g., Auxin Receptor) Kᵢ (µM) | Off-Target Receptor 2 (e.g., Nicotinic Acetylcholine Receptor) Kᵢ (µM) | Off-Target Receptor 3 (e.g., GABA Receptor) Kᵢ (µM) |
| Compound A | 22 | 40 | > 100 | 90 |
| Compound B | 12 | 18 | 88 | 65 |
| Compound C | 78 | > 100 | > 100 | > 100 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of cross-reactivity studies.
Enzyme Inhibition Assays
Enzyme inhibition assays are conducted to determine the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC₅₀).[6][7]
-
Reagents:
-
Purified target enzyme and off-target enzymes.
-
Specific substrate for each enzyme.
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO).
-
Assay buffer (optimized for each enzyme's activity).
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate).
-
-
Procedure:
-
A dilution series of the test compounds is prepared.
-
The enzyme is pre-incubated with the test compounds for a specified period (e.g., 15-30 minutes) at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the change in absorbance or fluorescence.
-
The IC₅₀ values are calculated by fitting the dose-response data to a suitable sigmoidal model.
-
Competitive Binding Assays
Competitive binding assays are used to determine the affinity (Kᵢ) of a compound for a receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.[8][9][10]
-
Reagents:
-
Cell membranes or purified receptors expressing the target of interest.
-
A high-affinity radiolabeled or fluorescently labeled ligand for the target receptor.
-
Test compounds.
-
Assay buffer.
-
-
Procedure:
-
A constant concentration of the labeled ligand and the receptor preparation are incubated with varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free labeled ligand are separated (e.g., by filtration or centrifugation).
-
The amount of bound labeled ligand is quantified (e.g., by scintillation counting or fluorescence measurement).
-
The Kᵢ values are calculated from the IC₅₀ values obtained from the competition curves using the Cheng-Prusoff equation.
-
Cell-Based Functional Assays
Cell-based assays provide a more physiologically relevant context for assessing compound activity and selectivity by measuring the functional consequences of target engagement in living cells.[3][11][12]
-
Reagents:
-
A cell line endogenously or recombinantly expressing the target of interest.
-
Cell culture medium and supplements.
-
Test compounds.
-
A reagent to measure a downstream signaling event (e.g., a reporter gene assay, calcium flux assay, or cAMP assay).
-
-
Procedure:
-
Cells are seeded in microplates and allowed to adhere.
-
The cells are treated with a dilution series of the test compounds.
-
After an appropriate incubation period, the cellular response is measured using the chosen detection method.
-
Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ of the compounds.
-
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a new chemical entity.
Caption: A typical experimental workflow for cross-reactivity studies.
Hypothetical Signaling Pathway Modulation
This diagram illustrates a hypothetical signaling pathway that could be affected by the cross-reactivity of the test compounds with an off-target kinase.
Caption: A hypothetical signaling pathway affected by off-target kinase inhibition.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. nuvisan.com [nuvisan.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 12. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2,5-Dichloro-3-(difluoromethyl)pyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 2,5-Dichloro-3-(difluoromethyl)pyridine (CAS No. 71701-93-4) was not available in the conducted searches. The following information is based on the closely related compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine, and should be used for informational purposes only. Researchers, scientists, and drug development professionals must obtain and follow the specific SDS provided by the manufacturer for this compound to ensure safe handling and disposal.
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE).[1][2] This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] Avoid breathing in fumes, mist, or gas.[1][2] Keep the compound away from heat, sparks, open flames, and hot surfaces.[2][3]
Quantitative Data for 2,3-Dichloro-5-(trifluoromethyl)pyridine
The following table summarizes key quantitative data for the analogous compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine. This data is for reference only.
| Property | Value | Source |
| Molecular Formula | C6H2Cl2F3N | [4] |
| Molecular Weight | 216.00 g/mol | [4] |
| Boiling Point | 176 °C @ 760.00mmHg | [4] |
| Flash Point | 79 °C (closed cup) | |
| Solubility in Water | 380 mg/l @ 24 °C | [5] |
Spill & Emergency Procedures
In the event of a spill or accidental release, the following steps should be taken:
-
Evacuate and Ventilate : Immediately evacuate personnel from the affected area and ensure adequate ventilation.[1]
-
Control Ignition Sources : Remove all sources of ignition from the spill area.[1][2]
-
Containment : Prevent the spill from entering drains, waterways, or soil.[1][6]
-
Absorb Spill : Use an inert absorbent material, such as sand, earth, or vermiculite, to soak up the spill.[3]
-
Collect Waste : Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[3][6]
-
Decontaminate : Clean the spill area thoroughly.
-
Personal Protection : Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[1]
Disposal Plan
Chemical waste generators are responsible for determining if a substance is classified as hazardous waste and must adhere to all federal, state, and local regulations.[1][6]
Step-by-Step Disposal Protocol:
-
Waste Classification : Determine if the waste is hazardous according to US EPA guidelines (40 CFR 261.3) and any applicable state or local regulations.[6]
-
Containerization : Place all waste materials, including contaminated absorbent and disposable PPE, into a suitable, sealed, and clearly labeled disposal container.[6]
-
Licensed Disposal Company : Arrange for the disposal of the waste through a licensed and approved waste disposal company.[5]
-
Incineration : This combustible material may be suitable for disposal in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Environmental Protection : Do not allow the product to be released into the environment. Avoid flushing down the drain or into the sanitary sewer system.[1][2]
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of halogenated pyridine compounds, based on the available safety information.
Caption: Logical workflow for the safe disposal of chemical waste.
References
Personal protective equipment for handling 2,5-Dichloro-3-(difluoromethyl)pyridine
This guide provides critical safety and logistical information for handling 2,5-Dichloro-3-(difluoromethyl)pyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar halogenated pyridine compounds and are intended to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. Below is a summary of the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or goggles are the minimum requirement. A face shield should be worn over safety glasses when there is a risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection against a broad range of chemicals.[1][3] It is crucial to inspect gloves for any damage before use and to change them immediately upon contact with the chemical.[1] For tasks with a higher risk of exposure, double gloving is recommended.[1][4] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible.[1] Clothing worn underneath should be made of natural fibers like cotton.[1] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required. Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[1] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If there is a risk of inhaling vapors or dust, a NIOSH-approved respirator with an organic vapor cartridge should be used.[5] |
Safe Handling Protocol
Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that the fume hood is functioning correctly.
-
Inspect all necessary PPE for integrity and wear it properly before handling the compound.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[6]
Handling:
-
All manipulations of this compound should be carried out in a well-ventilated chemical fume hood.[3]
-
Avoid direct contact with skin and eyes.[7]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7][9]
Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
-
Decontaminate the work surface and any equipment used.
-
Properly dispose of all contaminated waste as described in the disposal plan.
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Large Spills:
-
Evacuate the immediate area.
-
Alert others in the vicinity and contact the appropriate emergency response team for your facility.
-
Prevent the spill from entering drains or water courses.[8]
-
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[1] As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[11][12][13][14]
Waste Segregation and Disposal Workflow:
Caption: Workflow for the safe disposal of this compound and associated waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. static.rshughes.com [static.rshughes.com]
- 5. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. cohizon.com [cohizon.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
